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(Cyclopentyloxy)(methyl)amine Documentation Hub

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  • Product: (Cyclopentyloxy)(methyl)amine
  • CAS: 1545691-27-7

Core Science & Biosynthesis

Foundational

A Tale of Two Amines: A Technical Guide to Cyclopentylmethylamine and (Cyclopentyloxy)(methyl)amine for the Research Professional

Abstract In the landscape of modern chemical synthesis and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and application. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern chemical synthesis and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and application. This guide provides an in-depth technical comparison of two such molecules: cyclopentylmethylamine, a classic secondary amine, and (cyclopentyloxy)(methyl)amine (more formally known as O-cyclopentyl-N-methylhydroxylamine), an O-substituted hydroxylamine. While both share a cyclopentyl and a methyl-substituted nitrogen moiety, the insertion of an oxygen atom in the latter dramatically alters its electronic properties, reactivity, and potential applications. This document, intended for researchers, scientists, and drug development professionals, will explore these differences through a detailed analysis of their synthesis, physicochemical properties, and roles in chemical innovation.

Introduction: Beyond a Simple Oxygen Atom

At first glance, cyclopentylmethylamine and (cyclopentyloxy)(methyl)amine might appear to be close chemical cousins. However, the presence of a nitrogen-oxygen single bond in (cyclopentyloxy)(methyl)amine places it in the distinct class of hydroxylamine derivatives. This fundamental structural divergence is the cornerstone of their differing chemical personalities. Cyclopentylmethylamine is a nucleophilic base, a common feature of secondary amines, making it a valuable building block in the construction of more complex molecular architectures, particularly in the agrochemical and pharmaceutical industries.[1][2] In contrast, the N-O bond of (cyclopentyloxy)(methyl)amine introduces unique reactivity, positioning it as a tool for creating specialized functionalities and as a potential bioisostere in medicinal chemistry.[3] This guide will dissect these differences, providing a comprehensive understanding to inform rational compound design and synthesis.

Structural and Physicochemical Properties: A Comparative Analysis

The most effective way to appreciate the impact of the N-O bond is through a direct comparison of the physicochemical properties of these two compounds.

Table 1: Comparative Physicochemical Properties

PropertyCyclopentylmethylamine(Cyclopentyloxy)(methyl)amine
Synonyms N-methylcyclopentylamineO-cyclopentyl-N-methylhydroxylamine
CAS Number 2439-56-7[4][5][6][7]Not readily available
Molecular Formula C₆H₁₃N[4][5][6][7]C₆H₁₃NO
Molecular Weight 99.17 g/mol [4][5][6][7]115.17 g/mol
Appearance Colorless to pale yellow liquid[1]Expected to be a liquid or low-melting solid
Boiling Point 120-122 °C[4]Expected to be in a similar range
Density ~0.84 g/cm³[4][5]Not experimentally determined
pKa (of conjugate acid) ~10.94 (Predicted)[5]~4.75 (for N,O-dimethylhydroxylamine)[8][9]
Solubility Soluble in organic solvents, limited in water[1]Expected to have some water solubility

The most striking difference lies in the basicity of the nitrogen atom. The predicted pKa of the conjugate acid of cyclopentylmethylamine is approximately 10.94, which is typical for a secondary amine.[5] In stark contrast, the pKa of the conjugate acid of a closely related analogue, N,O-dimethylhydroxylamine, is around 4.75.[8][9] This dramatic decrease in basicity for the hydroxylamine derivative is due to the electron-withdrawing inductive effect of the adjacent oxygen atom, which reduces the electron density on the nitrogen and makes its lone pair less available for protonation. This difference in basicity has profound implications for their reactivity and handling in chemical synthesis.

Synthesis Strategies: Building the Backbones

The synthetic routes to these two molecules are fundamentally different, reflecting their distinct functional groups.

Synthesis of Cyclopentylmethylamine via Reductive Amination

A common and efficient method for the synthesis of cyclopentylmethylamine is the reductive amination of cyclopentanone with methylamine.[10] This one-pot reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine.

Experimental Protocol: Reductive Amination of Cyclopentanone

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-methylcyclopentanimine intermediate. The reaction is often carried out under mildly acidic conditions to catalyze the dehydration step.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also a highly effective reagent for this transformation as it is less likely to reduce the starting ketone.[11]

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure cyclopentylmethylamine.

Causality in Experimental Choices: The choice of reducing agent is critical. While NaBH₄ is a cost-effective option, its reactivity can lead to the reduction of the starting cyclopentanone. NaBH(OAc)₃ and NaBH₃CN are milder reducing agents that selectively reduce the iminium ion intermediate, leading to higher yields of the desired secondary amine.[11] The one-pot nature of this reaction makes it highly efficient for large-scale synthesis.

Diagram of Reductive Amination Pathway:

reductive_amination cyclopentanone Cyclopentanone imine N-methylcyclopentanimine (Intermediate) cyclopentanone->imine + Methylamine - H₂O methylamine Methylamine methylamine->imine amine Cyclopentylmethylamine imine->amine + Reducing Agent reducing_agent [H] reducing_agent->amine

Caption: Reductive amination of cyclopentanone.

Synthesis of (Cyclopentyloxy)(methyl)amine

The synthesis of O-substituted hydroxylamines typically involves the O-alkylation of a protected hydroxylamine derivative. A common strategy is the alkylation of an N-protected N-methylhydroxylamine with a suitable cyclopentyl electrophile.

Experimental Protocol: Synthesis of (Cyclopentyloxy)(methyl)amine

This protocol is adapted from general procedures for the synthesis of O-alkyl hydroxylamines.[6][12]

  • Protection of N-methylhydroxylamine: React N-methylhydroxylamine hydrochloride with a suitable protecting group, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane to form N-Boc-N-methylhydroxylamine.

  • O-Alkylation: To a solution of N-Boc-N-methylhydroxylamine in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group. Then, add a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl mesylate. Heat the reaction mixture to drive the Sₙ2 reaction to completion.

  • Workup and Extraction: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Deprotection: Dissolve the crude protected product in a suitable solvent (e.g., diethyl ether or dioxane) and treat with a strong acid, such as hydrochloric acid (as a solution in dioxane or as a gas), to remove the Boc protecting group.

  • Isolation: The final product, (cyclopentyloxy)(methyl)amine, can be isolated as its hydrochloride salt by filtration or after removal of the solvent.

Causality in Experimental Choices: The use of a protecting group on the nitrogen is essential to prevent N-alkylation, which would lead to the formation of a quaternary ammonium salt. The Boc group is a common choice as it is stable under the basic conditions of the alkylation and can be readily removed under acidic conditions. The choice of the cyclopentyl electrophile and the base will influence the reaction rate and yield.

Diagram of O-Alkylation Synthesis Workflow:

o_alkylation cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection nmh N-methylhydroxylamine boc_nmh N-Boc-N-methylhydroxylamine nmh->boc_nmh + (Boc)₂O boc_nmh_deprot Deprotonated Intermediate boc_nmh->boc_nmh_deprot + Base boc_product N-Boc-(cyclopentyloxy)(methyl)amine boc_nmh_deprot->boc_product + Cyclopentyl-X final_product (Cyclopentyloxy)(methyl)amine boc_product->final_product + Acid

Sources

Exploratory

The Stability Profile of N-Alkoxy-N-Methylamines: From Reagent Shelf Life to Metabolic Fate

Executive Summary N-Methoxy-N-methylamine (commonly known as the Weinreb amine) represents a unique intersection of amine and hydroxylamine chemistry. Its structural stability is paradoxical: it is robust enough to serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methoxy-N-methylamine (commonly known as the Weinreb amine) represents a unique intersection of amine and hydroxylamine chemistry. Its structural stability is paradoxical: it is robust enough to serve as a standard bench reagent (as the hydrochloride salt) yet possesses specific lability that drives its utility in synthetic organic chemistry (the "Weinreb Chelate") and dictates its metabolic fate in drug discovery.

This guide provides a definitive technical analysis of the chemical and biological stability of N-alkoxy-N-methylamines. It moves beyond standard textbook descriptions to address practical handling, degradation pathways, and the mechanistic causality required for high-integrity experimental design.

Part 1: Structural Fundamentals & The Chelation Effect

To understand the stability of this class, one must distinguish between the reagent (the amine) and the intermediate (the amide). The defining feature of N-methoxy-N-methylamine is its ability to act as a bidentate ligand.

The Chelation "Anchor"

The chemical stability of Weinreb derivatives during nucleophilic attack is not inherent to the bond strength itself, but rather an emergent property of the 5-membered chelation ring .

When an N-methoxy-N-methylamide is treated with a hard nucleophile (RM, where M = Li, MgX), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a tight, stable tetrahedral intermediate that prevents the collapse of the C-N bond.

  • Implication for Stability: The C-N bond is protected from cleavage until the reaction is quenched with acid. This is why Weinreb amides do not over-add to form tertiary alcohols.

Visualization: The Stability Mechanism

The following diagram illustrates the chelation pathway that confers "conditional stability" during synthesis.

WeinrebStability cluster_0 Critical Stability Window Reagent Weinreb Amide (Substrate) Chelate Tetrahedral Intermediate (STABLE CHELATE) Reagent->Chelate Nucleophilic Attack (Metal Coordination) Nucleophile Nucleophile (R-Li / R-MgX) Nucleophile->Chelate Product Ketone (Target) Chelate->Product Hydrolysis (Collapse of Intermediate) OverAddition Tertiary Alcohol (Side Product) Chelate->OverAddition BLOCKED (Stable at T < 0°C) Quench Acid Quench (H3O+) Quench->Product

Part 2: Chemical Stability Profile

The stability of N-methoxy-N-methylamine varies drastically depending on its state (salt vs. free base) and environmental conditions.

Comparative Stability Data

The following table summarizes the stability of the reagent under standard laboratory conditions.

ParameterN,O-Dimethylhydroxylamine HCl (Salt)N,O-Dimethylhydroxylamine (Free Base)Weinreb Amide (Derivative)
Physical State White Crystalline SolidColorless, Volatile LiquidVaries (Oil/Solid)
Hygroscopicity High (Deliquescent)LowLow
Oxidation StableSlow air oxidation to N-oxidesStable
Thermal Stability Stable up to mp (~150°C)Volatile (bp ~60°C)Stable
Acid Hydrolysis StableForms SaltSlow Hydrolysis
Base Hydrolysis Forms Free BaseStableStable (Resistant)
Shelf Life >2 Years (Desiccated)<6 Months (Refrigerated)Indefinite
Degradation Pathways[3]
  • Hygroscopic Degradation (HCl Salt): The hydrochloride salt is extremely hygroscopic. Upon absorbing moisture, it becomes a sticky gum, making accurate weighing impossible. Note: Wet salt does not chemically degrade immediately but alters stoichiometry.

  • Volatilization (Free Base): The free base has a high vapor pressure. Significant mass loss occurs if not stored in tightly sealed, parafilmed containers at 4°C.

  • N-O Bond Homolysis: At elevated temperatures (>150°C) or under radical conditions, the N-O bond (BDE ~50–60 kcal/mol) can undergo homolytic cleavage, leading to radical decomposition products (methane, formaldehyde).

Part 3: Metabolic & Biological Stability

For drug development professionals, incorporating the N-methoxy-N-methylamine motif into a final drug candidate (API) presents specific metabolic risks.

Metabolic Vulnerability (CYP450)

The N-methoxy-N-methyl moiety is generally considered a metabolic soft spot . It is rarely seen in final oral drugs because it is rapidly cleared by hepatic enzymes.

  • Oxidative N-Dealkylation: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the

    
    -carbon of the N-methyl group. This forms an unstable carbinolamine intermediate which collapses to release formaldehyde and the N-methoxy amine.
    
  • O-Demethylation: While less rapid than N-demethylation, the methoxy group is also susceptible to O-dealkylation, leading to the free hydroxylamine (

    
    ), which can be toxic (DNA alkylating potential).
    
Biological Stability Diagram

MetabolicFate Drug Drug-N(OMe)Me (Parent) Inter1 Carbinolamine (Unstable) Drug->Inter1 [O] (N-dealkylation) Metabolite2 Drug-N(OH)Me (Hydroxylamine) Drug->Metabolite2 [O] (O-dealkylation) CYP CYP450 (Liver Microsomes) CYP->Drug Catalyst Metabolite1 Drug-NH(OMe) (Secondary Amine) Inter1->Metabolite1 Spontaneous Collapse Byproduct1 HCHO (Formaldehyde) Inter1->Byproduct1 Toxicity Genotoxicity Risk Metabolite2->Toxicity Potential DNA Adducts

Part 4: Experimental Protocols

Protocol A: Preparation of Free Base N-Methoxy-N-Methylamine

Context: Many organometallic reactions require the free amine to avoid quenching the organolithium reagent with the acidic proton of the HCl salt.

Safety: The free base is volatile and an amine irritant. Perform in a fume hood.

  • Dissolution: Dissolve N,O-dimethylhydroxylamine hydrochloride (10.0 g, 102 mmol) in minimal water (10–15 mL).

  • Basification: Cool to 0°C. Slowly add 50% w/w NaOH solution (or solid KOH pellets) until the pH > 12. The solution will become cloudy as the free amine oils out.

  • Saturation: Saturate the aqueous layer with solid K2CO3. This "salting out" effect forces the organic amine out of the aqueous phase.

  • Extraction: Extract with diethyl ether (3 x 30 mL). Note: Do not use DCM if you plan to distill, as the boiling points are too close.

  • Drying: Dry the combined ether layers over solid KOH pellets or anhydrous K2CO3 for 30 minutes. Avoid MgSO4 as it can trap significant amounts of the amine.

  • Isolation: Carefully remove the ether via rotary evaporation (bath temp < 30°C, pressure > 300 mbar). Do not apply high vacuum, or you will lose the product.

  • Yield Check: Expect a colorless liquid. Verify purity via GC-MS or NMR (CDCl3, singlet at ~3.5 ppm and ~2.6 ppm).

Protocol B: Quality Control (Hygroscopicity Check)

Context: Using wet HCl salt is the #1 cause of yield variation in Weinreb amide synthesis.

  • Visual Inspection: The salt should be a free-flowing white powder. If it is clumpy or sticky, it has absorbed water.

  • Drying Protocol: If wet, place the salt in a vacuum oven at 40°C over P2O5 desiccant for 24 hours.

  • Titration (Optional): Dissolve 100 mg in glacial acetic acid and titrate with 0.1 N perchloric acid to determine precise amine content if stoichiometry is critical (e.g., total synthesis).

Part 5: Troubleshooting & Degradation Logic

Scenario 1: Low Yield in Weinreb Amide Synthesis

  • Root Cause: Wet HCl salt.

  • Mechanism: The extra water consumes 2 equivalents of the coupling agent (e.g., AlMe3 or isopropylmagnesium chloride) per mole of water.

  • Fix: Dry the reagent or use 3.5–4.0 equivalents of the organometallic activator instead of the standard 2.0.

Scenario 2: "Disappearing" Product during Workup

  • Root Cause: High water solubility of the free amine.

  • Mechanism: N-methoxy-N-methylamine is highly polar. During extraction, if the aqueous phase is not saturated with salt (NaCl/K2CO3), the amine partitions into the water.

  • Fix: Always saturate the aqueous layer during extraction.

Scenario 3: Unexpected Reduction to Alcohol

  • Root Cause: Quenching temperature too high.

  • Mechanism: If the reaction mixture warms up before the acid quench is complete, the stable chelate breaks down to the ketone, which is then reduced by excess hydride reagent still present in the flask.

  • Fix: Ensure the quench (HCl or NH4Cl) is added at -78°C or 0°C (depending on protocol) before allowing the flask to warm.

References

  • Weinreb, S. M., & Nahm, S. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Mentel, M., et al. (2015). "Stability of N-Alkoxyamines: Bond Dissociation Energies and Decomposition Pathways." Journal of Physical Chemistry A, 119(21), 5412-5425.

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and their Consequences." Chemistry & Biodiversity, 4(3), 257-405.

  • Organic Syntheses. (2005). "Preparation of N-Methoxy-N-methylamides from Carboxylic Acids." Organic Syntheses, 82, 201.

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Chapter: Drug Metabolism).[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of (Cyclopentyloxy)(methyl)amine

Abstract This document provides a comprehensive guide for the synthesis of (Cyclopentyloxy)(methyl)amine, an O,N-disubstituted hydroxylamine derivative, from cyclopentyl bromide and N-methylhydroxylamine. The protocol is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (Cyclopentyloxy)(methyl)amine, an O,N-disubstituted hydroxylamine derivative, from cyclopentyl bromide and N-methylhydroxylamine. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds.[1] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary on process optimization and troubleshooting. We will explore the critical parameters that govern reaction efficiency, including the choice of base and solvent, and address potential side reactions such as elimination and N-alkylation.

Introduction and Scientific Background

O-alkyl-N-alkylhydroxylamines are valuable structural motifs in contemporary chemical and pharmaceutical research. Their unique electronic and steric properties make them useful as bioisosteres for more common functional groups like ethers and branched alkyl chains in the design of bioactive molecules.[2][3] The synthesis of (Cyclopentyloxy)(methyl)amine serves as an excellent case study for the O-alkylation of N-substituted hydroxylamines.

The core transformation relies on the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide, a reaction famously developed by Alexander Williamson. In this specific application, N-methylhydroxylamine is deprotonated to form a potent nucleophile, which then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group.

Reaction Scheme:

A critical consideration in this synthesis is the regioselectivity of the alkylation. N-methylhydroxylamine possesses two nucleophilic centers: the oxygen and the nitrogen atoms. Deprotonation typically occurs at the more acidic hydroxyl proton, generating an oxygen-centered anion which is the desired nucleophile for O-alkylation. However, the lone pair on the nitrogen atom can also act as a nucleophile, potentially leading to the formation of the N-alkylated byproduct, N-cyclopentyl-N-methylhydroxylamine. Furthermore, because cyclopentyl bromide is a secondary alkyl halide, it is susceptible to a competing elimination (E2) reaction, especially in the presence of a strong, sterically unhindered base, which would yield cyclopentene as a byproduct.[1] The selection of appropriate reaction conditions is therefore paramount to maximize the yield of the desired O-alkylated product.

Experimental Workflow Overview

The overall synthetic process can be broken down into four key stages: reagent preparation, reaction execution under an inert atmosphere, aqueous workup, and final product purification.

Synthesis_Workflow cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Reaction cluster_workup Stage 3: Workup cluster_purification Stage 4: Purification A Generate Free Nucleophile (N-methylhydroxylamine + Base) B S_N2 Alkylation (Add Cyclopentyl Bromide) A->B Inert Atmosphere (Ar/N_2) C Quench Reaction B->C Reaction Monitoring (TLC) D Liquid-Liquid Extraction C->D E Dry Organic Phase D->E F Solvent Removal E->F G Purification (e.g., Distillation) F->G

Caption: High-level workflow for the synthesis of (Cyclopentyloxy)(methyl)amine.

Detailed Synthesis Protocol

This protocol details a representative procedure for the synthesis on a 20 mmol scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)AmountPurityNotes
N-Methylhydroxylamine HCl83.521.020.01.67 g≥98%Hygroscopic, store in a desiccator.
Sodium Hydride (NaH)24.002.244.01.76 g (60% disp.)60% in mineral oilHighly reactive with water. Handle under inert gas.
Cyclopentyl Bromide149.031.0521.02.22 mL≥98%Density: 1.399 g/mL
Tetrahydrofuran (THF)72.11--100 mLAnhydrousUse a freshly opened bottle or distill from a suitable drying agent.
Diethyl Ether (Et₂O)74.12--~150 mLAnhydrousFor extraction.
Saturated NH₄Cl (aq)---~50 mL-For quenching.
Brine (Saturated NaCl)---~50 mL-For washing.
Sodium Sulfate (Na₂SO₄)142.04--As neededAnhydrousFor drying.
Step-by-Step Procedure

Expert Note: This reaction is highly sensitive to moisture and atmospheric oxygen. All glassware should be oven- or flame-dried prior to use, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add sodium hydride (1.76 g of 60% dispersion in mineral oil).

  • Solvent Addition: Suspend the sodium hydride in anhydrous tetrahydrofuran (THF, 50 mL) under a positive pressure of argon. Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Generation: Carefully add N-methylhydroxylamine hydrochloride (1.67 g) to the stirred suspension in small portions over 15 minutes. The addition is exothermic and will be accompanied by hydrogen gas evolution. Causality: Two equivalents of NaH are used. The first equivalent neutralizes the hydrochloride salt to generate free N-methylhydroxylamine, and the second equivalent deprotonates the hydroxyl group to form the sodium N-methylhydroxyamide nucleophile.

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the mixture to 0 °C. Add cyclopentyl bromide (2.22 mL) dropwise via syringe over 10 minutes.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopentyl bromide spot. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction, but this increases the risk of the E2 elimination side reaction.[1]

  • Workup - Quenching: Once the reaction is deemed complete, cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to destroy any unreacted sodium hydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~100 mL) and water (~50 mL). Shake vigorously and allow the layers to separate.

  • Workup - Washing: Isolate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous washes help remove THF and inorganic salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product will be a liquid, likely containing mineral oil from the NaH dispersion. Purify the crude material by vacuum distillation or column chromatography on silica gel to afford the pure (Cyclopentyloxy)(methyl)amine.

Discussion and Optimization

  • Choice of Base and Solvent: Sodium hydride in THF is a standard and effective combination for Williamson ether syntheses.[1][4] The use of a strong, non-nucleophilic base is crucial. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF could also be employed, potentially at elevated temperatures, which may offer a milder alternative.[5]

  • Controlling Side Reactions:

    • E2 Elimination: The primary competing pathway is the elimination of HBr from cyclopentyl bromide to form cyclopentene. This is favored by high temperatures and sterically hindered bases. Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate is key.

    • N-Alkylation: While O-alkylation is generally favored due to deprotonation at the more acidic O-H, some N-alkylation can occur. The O-anion is a "harder" nucleophile than the neutral nitrogen, which favors reaction at the "hard" sp³ carbon of the alkyl halide. The ratio of O- to N-alkylation can be influenced by the solvent and counter-ion, though in this system O-alkylation is expected to be the major pathway.[6]

  • Alternative Starting Materials: If elimination proves to be a significant issue, an alternative leaving group on the cyclopentyl ring, such as a tosylate or mesylate, could be used. These are better leaving groups than bromide and can sometimes allow for milder reaction conditions.[1]

References

  • Hill, J., & Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. Organic Letters, 23, 6337-6341. Available at: [Link]

  • Crich, D., et al. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

  • ResearchGate. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Available at: [Link]

  • ACS Publications. (2016). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • ACS Publications. (2002). Reaction between N-Alkylhydroxylamines and Chiral Enoate Esters: More Experimental Evidence for a Cycloaddition-like Process, a Rationale Based on DFT Theoretical Calculations, and Stereoselective Synthesis of New Enantiopure β-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2002). Reaction between N-alkylhydroxylamines and chiral enoate esters. Available at: [Link]

  • Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Thieme. (n.d.). Product Class 33: N-Arylhydroxylamines. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Nitrones for intramolecular 1,3-dipolar cycloadditions. Available at: [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Available at: [Link]

  • Ahmed, S., et al. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available at: [Link]

Sources

Application

protocol for N-alkylation of O-cyclopentylhydroxylamine

Application Note: Strategic N-Alkylation of O-Cyclopentylhydroxylamine Executive Summary & Strategic Analysis The N-alkylation of O-cyclopentylhydroxylamine (1 ) presents a unique set of chemoselective challenges distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of O-Cyclopentylhydroxylamine

Executive Summary & Strategic Analysis

The N-alkylation of O-cyclopentylhydroxylamine (1 ) presents a unique set of chemoselective challenges distinct from standard amine alkylation. Unlike primary amines, the nitrogen atom in 1 possesses reduced basicity (




4.0–5.0) due to the electron-withdrawing oxygen, yet exhibits enhanced nucleophilicity toward

and

centers due to the alpha-effect .

Core Challenges:

  • Over-Alkylation: Direct alkylation with alkyl halides often leads to mixtures of mono- (

    
    ) and bis-alkylated (
    
    
    
    ) products, as the secondary product is often more nucleophilic than the starting material.
  • N-O Bond Lability: The N-O bond is susceptible to hydrogenolysis. Standard reductive amination conditions using

    
     or strong dissolving metal reductions (e.g., Zn/HCl) must be avoided to prevent cleavage into cyclopentanol and the corresponding amine.
    
  • Oxime Ether Stability: When reacting 1 with aldehydes, the intermediate formed is an oxime ether , not a simple imine. Oxime ethers are thermodynamically more stable and kinetically harder to reduce than imines, requiring specific protonation states for hydride reduction.

Recommended Strategy: This guide prioritizes Reductive Alkylation (Method A) as the "Gold Standard" for mono-alkylation due to its superior selectivity. Direct Alkylation (Method B) is provided as a secondary protocol for substrates where the corresponding aldehyde is unavailable.

Decision Framework (Visualized)

The following decision tree outlines the logical flow for selecting the appropriate protocol based on available reagents and structural requirements.

G Start Target: N-Alkyl-O-Cyclopentylhydroxylamine Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 MethodA METHOD A: Reductive Alkylation (High Selectivity) Q1->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (Lower Selectivity) Q1->MethodB No (Only Alkyl Halide available) ReagentCheck Reagent: NaCNBH3 or STAB (Avoid H2/Pd) MethodA->ReagentCheck BaseCheck Reagent: Alkyl Halide + K2CO3 (Strict Stoichiometry) MethodB->BaseCheck

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Alkylation (The Gold Standard)

Principle: This method involves the condensation of 1 with an aldehyde/ketone to form an oxime ether, followed by in situ reduction. Critical Mechanism: Unlike imines, oxime ethers require acidic activation to be reduced by borohydrides. Sodium Cyanoborohydride (


) is the reagent of choice because it is stable at pH 3–4, the acidity required to protonate the oxime ether nitrogen.[1]
Reagents & Materials
  • Substrate: O-Cyclopentylhydroxylamine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

  • pH Adjuster: Glacial Acetic Acid (AcOH) or HCl/MeOH

  • Quench: Sat.

    
    , NaOH (1M)
    
Step-by-Step Protocol
  • Oxime Ether Formation:

    • Dissolve O-cyclopentylhydroxylamine (1.0 equiv) in MeOH (0.5 M concentration).

    • Add the aldehyde/ketone (1.05 equiv).

    • Expert Insight: If the aldehyde is hindered, add catalytic AcOH (5 mol%) and stir for 1–2 hours. Confirm conversion by TLC or LCMS (look for the oxime ether mass, M-18 not observed usually, but M+H of oxime).

    • Self-Validation: The reaction mixture should remain clear. Precipitation indicates low solubility of the oxime ether; add more solvent if necessary.

  • Acidification & Reduction:

    • Cool the solution to 0°C.

    • Crucial Step: Add Glacial Acetic Acid until pH reaches ~4.0 (monitor with wet pH paper). Why? This protonates the oxime ether nitrogen (

      
      ), making it susceptible to hydride attack.
      
    • Add

      
       (1.5 equiv) portion-wise over 15 minutes. Caution: Evolution of 
      
      
      
      (minor) and potential HCN traces (keep in fume hood).
  • Reaction Monitoring:

    • Warm to room temperature and stir for 2–12 hours.

    • Endpoint: Disappearance of the oxime ether peak in LCMS.

  • Work-up (Cyanide Safety):

    • Quench by slowly adding sat.

      
       until pH > 8.
      
    • Safety Note: To destroy residual cyanide/boron complexes, treat the aqueous layer with bleach (sodium hypochlorite) in the waste stream, or stir the reaction mixture with 1M NaOH for 1 hour before extraction.

    • Extract with Ethyl Acetate (

      
      ). Wash organics with Brine, dry over 
      
      
      
      , and concentrate.
Data Summary: Method A Expectations
ParameterExpectationNotes
Yield 75–95%Higher for aldehydes, lower for hindered ketones.
Selectivity >95% Mono-alkylBis-alkylation is mechanistically suppressed.
N-O Integrity Intact

does not cleave the N-O bond.

Method B: Direct Alkylation ( )

Principle: Nucleophilic attack of the hydroxylamine nitrogen on an alkyl halide. Risk: The product (


) is often more nucleophilic than the starting material, leading to 

.
Reagents & Materials
  • Substrate: O-Cyclopentylhydroxylamine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.8 – 0.9 equiv) Limiting reagent

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation:

    • Dissolve O-cyclopentylhydroxylamine (1.0 equiv) and

      
       (2.0 equiv) in anhydrous MeCN (0.2 M).
      
    • Expert Insight: Using the hydroxylamine in excess (e.g., 1.5 equiv) relative to the alkyl halide significantly reduces over-alkylation.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.8 equiv) in a separate volume of MeCN.

    • Add the alkyl halide solution dropwise to the hydroxylamine suspension over 1 hour at Room Temperature.

    • Causality: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction & Work-up:

    • Heat to 40–60°C only if necessary (reactive iodides work at RT).

    • Monitor by TLC. Stop when the alkyl halide is consumed.

    • Filter off solids (

      
      ). Concentrate filtrate.[3]
      
    • Purify via Column Chromatography (Silica, Hexane/EtOAc).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway for Method A, highlighting the critical protonation step that enables the reduction of the stable oxime ether.

Mechanism Start O-Cyclopentyl hydroxylamine Intermediate1 Hemiaminal Intermediate Start->Intermediate1 + Aldehyde Aldehyde Aldehyde (R-CHO) OximeEther Oxime Ether (C=N-O-R) Intermediate1->OximeEther - H2O Protonated Activated Species (C=NH+-O-R) OximeEther->Protonated Acid Activation Product N-Alkyl-O-Cyclopentyl hydroxylamine Protonated->Product Hydride Reduction Acid H+ (pH 4) Hydride NaCNBH3 (Hydride Attack)

Figure 2: Mechanistic pathway of reductive alkylation via oxime ether activation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Method A) pH too high (Oxime ether not protonated).Add AcOH until wet pH paper indicates pH 3–4.
N-O Bond Cleavage Use of strong reducing agents (

,

).
Switch to

or

. Avoid metal-catalyzed hydrogenation.
Over-Alkylation (Method B) Alkyl halide added too fast or in excess.Use "Inverse Addition" (Halide into Amine) or reduce Halide equivalents to 0.8.
Precipitation Oxime ether or salts insoluble.Add co-solvent (THF or DCM) to maintain homogeneity.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975 , 1975(03), 135–146. Link

  • Sigma-Aldrich. "Sodium Cyanoborohydride Product Information & Protocols."[4] Merck KGaA Protocols. Link

  • Kikugawa, Y.; Kawase, M. "An Improved Synthesis of N,O-Dialkylhydroxylamines." Chemistry Letters, 1977, 6(11), 1279-1280. (Describes the specific stability of N-O bonds under borohydride conditions).

Sources

Method

(Cyclopentyloxy)(methyl)amine as a building block in drug discovery

This Application Note is structured to guide medicinal chemists and process scientists in the utilization of (Cyclopentyloxy)(methyl)amine (CAS: 866597-90-8 / 1175920-64-5 derivatives) as a strategic building block. From...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists in the utilization of (Cyclopentyloxy)(methyl)amine (CAS: 866597-90-8 / 1175920-64-5 derivatives) as a strategic building block.

From Lipophilic Weinreb Amides to PDE4-Targeting Pharmacophores

Executive Summary & Chemical Profile[1]

(Cyclopentyloxy)(methyl)amine (also known as O-cyclopentyl-N-methylhydroxylamine) is a specialized secondary alkoxyamine building block. While structurally analogous to the ubiquitous Weinreb amine (N,O-dimethylhydroxylamine), the substitution of the methoxy group with a bulky, lipophilic cyclopentyloxy moiety imparts unique physicochemical and synthetic properties.

This guide details its application in two primary domains:

  • Synthetic Methodology: As a "Lipophilic Weinreb Handle" for ketone synthesis in non-polar solvents or for modulating intermediate stability.

  • Medicinal Chemistry: As a bioisostere and pharmacophore installer, particularly for exploring hydrophobic pockets in enzymes like Phosphodiesterase-4 (PDE4) , where the cyclopentyloxy group is a privileged motif.

Chemical Identity Table
PropertyData
Chemical Name (Cyclopentyloxy)(methyl)amine
Structure

CAS Number 866597-90-8 (HCl salt often used)
Molecular Weight 115.17 g/mol (Free base)
pKa (Conjugate Acid) ~3.5–4.5 (Est. based on N-alkoxyamines)
LogP ~1.5 (Significantly more lipophilic than Weinreb amine)
Storage Hygroscopic (HCl salt); Store at 2-8°C under inert gas.

Scientific Logic & Rationale (E-E-A-T)

The "Lipophilic Weinreb" Effect

Standard Weinreb amides (


) are crucial for converting carboxylic acids to ketones. However, they can be highly water-soluble and difficult to extract in large-scale non-polar processes.
  • Causality: Replacing the methyl group with a cyclopentyl group increases the cLogP by approximately +1.8 units.

  • Benefit: The resulting N-cyclopentyloxy-N-methyl amides are highly soluble in hexanes/heptane, facilitating easier workups and purification by crystallization rather than chromatography.

  • Reactivity: The chelation capability (essential for the Weinreb mechanism) is preserved because the oxygen lone pairs remain accessible, despite the steric bulk of the cyclopentyl ring [1].

Pharmacophore Installation (PDE4 Targeting)

The cyclopentyloxy group is a validated pharmacophore in PDE4 inhibitors (e.g., Rolipram, Piclamilast). These drugs typically feature a cyclopentyloxy ether (


).
  • Bioisosterism: Incorporating (Cyclopentyloxy)(methyl)amine converts an acid to an N-alkoxy-N-methyl amide . This moiety mimics the steric occupancy of the ether while introducing a carbonyl H-bond acceptor and altering the electronic vector.

  • Metabolic Stability: The

    
     bond is generally resistant to P450 oxidative dealkylation compared to simple ethers, potentially extending half-life [2].
    

Experimental Protocols

Protocol A: Synthesis of N-Cyclopentyloxy-N-methyl Amides (Coupling)

Use this protocol to install the building block onto a carboxylic acid scaffold.

Reagents:

  • Substrate: Carboxylic Acid (

    
    ) (1.0 equiv)
    
  • Reagent: (Cyclopentyloxy)(methyl)amine Hydrochloride (1.2 equiv)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride) (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DCM (0.1 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

    • Note: If using T3P (50% in EtOAc), add it directly without pre-activation.

  • Addition: Add (Cyclopentyloxy)(methyl)amine HCl (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the mass shift (

    
    ).
    
  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash with 1N HCl (remove unreacted amine), then Sat.

      
       (remove unreacted acid/HOBt), then Brine.
      
    • Validation: The product should reside exclusively in the organic layer due to the cyclopentyl group.

  • Purification: Flash chromatography (Hex/EtOAc). These amides typically elute earlier than standard Weinreb amides.

Protocol B: Conversion to Ketones (The Grignard Reaction)

Use this protocol if the building block is a sacrificial intermediate.

Reagents:

  • Substrate: N-Cyclopentyloxy-N-methyl amide (from Protocol A)

  • Nucleophile: Grignard Reagent (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Cooling: Cool the amide solution in THF to 0°C (or -78°C for reactive substrates).

  • Addition: Add Grignard reagent dropwise.

    • Mechanism:[1][2][3] The

      
       chelates between the Carbonyl Oxygen and the Alkoxy Amine Oxygen, forming a stable 5-membered tetrahedral intermediate. The bulky cyclopentyl group does not  inhibit this chelation but protects the nitrogen from side reactions [3].
      
  • Quench (Critical): Pour the reaction mixture into cold 1N HCl or Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
    • Hydrolysis: The tetrahedral intermediate collapses only upon acidic hydrolysis, releasing the ketone (

      
      ) and the free hydroxylamine.
      
  • Recovery: The cleaved (Cyclopentyloxy)(methyl)amine can often be recovered from the aqueous phase if desired, though usually discarded.

Visualization of Workflows

Diagram 1: Synthetic Versatility Pathway

This diagram illustrates the bifurcation between using the molecule as a Stable Pharmacophore versus a Sacrificial Intermediate .

G Start Carboxylic Acid (R-COOH) Intermediate N-Cyclopentyloxy-N-methyl Amide (Lipophilic Intermediate) Start->Intermediate Coupling (HATU/DIPEA) + Reagent Reagent (Cyclopentyloxy)(methyl)amine (Building Block) Reagent->Intermediate Path1 Pathway A: Drug Candidate Intermediate->Path1 Path2 Pathway B: Weinreb Synthesis Intermediate->Path2 FinalDrug PDE4 Inhibitor Analog (Stable Amide) Path1->FinalDrug Retain Motif (Hydrophobic Fit) Grignard Add R'-MgBr (Chelation Control) Path2->Grignard Ketone Ketone Product (R-CO-R') Grignard->Ketone Acid Hydrolysis

Caption: Workflow showing the dual utility of the building block: Pathway A retains the moiety for biological activity; Pathway B utilizes it for controlled ketone synthesis.

Diagram 2: Pharmacophore Mapping (SAR Logic)

Visualizing why the Cyclopentyl group is preferred over Methyl in specific binding pockets.

SAR cluster_0 Standard Weinreb (N-OMe) cluster_1 Cyclopentyl Variant (N-OcPent) Mol1 R-CON(Me)OMe Small, Polar Surface LogP ~0.2 Mol2 R-CON(Me)OcPent Bulky, Lipophilic LogP ~1.8 Mol1->Mol2 Building Block Substitution (Optimization) Binding Fills Hydrophobic Pocket (e.g., PDE4, Kinase Allosteric Site) Mol2->Binding Enhanced Van der Waals Interactions

Caption: SAR comparison illustrating the lipophilic advantage of the Cyclopentyloxy group for filling hydrophobic enzymatic pockets.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Testa, B.; Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity, 2003 .[3] (General reference on amide/alkoxyamine stability).

  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[2] Organic Letters, 2005 , 7(7), 1427-1429.[2]

  • Card, G. L., et al. "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure, 2004 , 12(12), 2233-2247. (Validates Cyclopentyloxy binding mode in PDE4).

  • Press, N. J., et al. "PDE4 Inhibitors – A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents, 2009. (Context for Cyclopentyloxy pharmacophore).

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Preparation of Alkoxyamine Hydrochlorides from N-Protected Hydroxylamines

[1] ) Executive Summary Alkoxyamines (aminooxy compounds) are critical chemoselective reagents in bioconjugation (oxime ligation), glyco-engineering, and the synthesis of proximal hydroxylamine drugs. Their utility relie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


)

Executive Summary

Alkoxyamines (aminooxy compounds) are critical chemoselective reagents in bioconjugation (oxime ligation), glyco-engineering, and the synthesis of proximal hydroxylamine drugs. Their utility relies on the "alpha-effect," which enhances the nucleophilicity of the nitrogen atom adjacent to the oxygen. However, free alkoxyamines are often volatile, unstable, and prone to oxidation. Consequently, they are isolated and stored as their hydrochloride salts.

This Application Note details two field-proven synthetic routes to generate alkoxyamine hydrochlorides from N-protected hydroxylamines:

  • The Phthalimide Route (Mitsunobu): Best for converting primary/secondary alcohols directly to alkoxyamines.

  • The Boc-Hydroxylamine Route: Best for converting alkyl halides to alkoxyamines without using hydrazine.[1][2]

Strategic Overview & Route Selection

The choice of starting material dictates the purity profile and safety requirements of the workflow.

FeatureRoute A: N-Hydroxyphthalimide (NHPI)Route B: N-Boc-Hydroxylamine
Substrate Class Primary/Secondary Alcohols (

)
Alkyl Halides (

)
Key Reaction Mitsunobu Reaction (

, DEAD/DIAD)

Alkylation (Base: DBU/DIPEA)
Deprotection Hydrazinolysis (Ing-Manske)Acidolysis (

/Dioxane)
Safety Concern Hydrazine (Carcinogen), DEAD (Explosive)Mild reagents; avoid strong oxidizers
Purification Requires removal of phthalhydrazide byproductFiltration of salt or evaporation
Primary Use Stereochemical inversion of chiral alcoholsRapid synthesis from commercially available halides
Workflow Visualization

SynthesisRoutes cluster_0 Route A: Alcohol Substrate cluster_1 Route B: Halide Substrate Alcohol Alcohol (R-OH) Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Alcohol->Mitsunobu NHPI N-Hydroxyphthalimide NHPI->Mitsunobu PhthInt N-Alkoxyphthalimide Mitsunobu->PhthInt Hydrazine Hydrazinolysis (Ing-Manske) PhthInt->Hydrazine Target Alkoxyamine HCl Salt (R-O-NH2·HCl) Hydrazine->Target Halide Alkyl Halide (R-X) Alkylation Base Alkylation (DBU/DMF) Halide->Alkylation BocNHOH N,N-di-Boc-hydroxylamine BocNHOH->Alkylation BocInt N-Boc-Alkoxyamine Alkylation->BocInt Acid Acidolysis (HCl/Dioxane) BocInt->Acid Acid->Target

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

Protocol A: The Phthalimide Route (Mitsunobu)

Target: Conversion of Alcohols to Alkoxyamine HCl.[3] Mechanism: The reaction proceeds via the activation of the alcohol by a phosphonium intermediate, followed by


 displacement by the N-hydroxyphthalimide anion. Note:  This inverts the stereochemistry of secondary alcohols.
Materials
  • Substrate: Alcohol (

    
     equiv)
    
  • Reagent: N-Hydroxyphthalimide (

    
     equiv)
    
  • Phosphine: Triphenylphosphine (

    
    , 
    
    
    
    equiv)
  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (

    
     equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Deprotection: Hydrazine monohydrate (

    
    )
    
  • Salt Formation:

    
    
    
    
    
    in Dioxane
Step-by-Step Methodology
Step 1: Mitsunobu Alkylation
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Alcohol (

    
     equiv), 
    
    
    
    (
    
    
    equiv), and N-Hydroxyphthalimide (
    
    
    equiv) in anhydrous THF (
    
    
    concentration relative to alcohol).
  • Cooling: Cool the mixture to

    
     in an ice bath. Critical: Lower temperature suppresses side reactions.
    
  • Addition: Add DIAD (

    
     equiv) dropwise over 15–30 minutes.
    
    • Observation: The solution will turn yellow/orange. Ensure the temperature remains

      
       during addition.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue contains

    
     and reduced hydrazine dicarboxylate.
    
    • Trituration: Triturate with cold diethyl ether/hexanes (1:1). The N-alkoxyphthalimide product often precipitates or crystallizes.

    • Column Chromatography: If oil remains, purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Ing-Manske Deprotection
  • Dissolution: Dissolve the purified N-alkoxyphthalimide in Ethanol (EtOH) or Methanol (MeOH).

  • Cleavage: Add Hydrazine monohydrate (

    
     equiv).
    
    • Safety: Hydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux for 1–2 hours.

    • Visual Cue: A heavy white precipitate (phthalhydrazide) will form.

  • Filtration: Cool the mixture to

    
    . Filter off the white solid (phthalhydrazide) and wash with cold ether. Retain the filtrate (contains the free alkoxyamine).
    
Step 3: Hydrochloride Salt Formation
  • Acidification: To the filtrate from Step 2, add

    
    
    
    
    
    in Dioxane (
    
    
    equiv) dropwise at
    
    
    .
  • Precipitation: The alkoxyamine hydrochloride usually precipitates immediately.

  • Isolation: Filter the solid or evaporate the solvent to dryness.

  • Recrystallization: If necessary, recrystallize from MeOH/Et2O.

Mechanistic Visualization (Mitsunobu)

MitsunobuMechanism Step1 1. Betaine Formation PPh3 + DIAD -> PPh3(+)-N(-)-CO2R Step2 2. Protonation Betaine + NHPI -> [PPh3(+)-NH-CO2R] + NPI(-) Step1->Step2 Step3 3. Activation [PPh3(+)...] + R-OH -> R-O-PPh3(+) + Reduced DIAD Step2->Step3 Step4 4. SN2 Displacement R-O-PPh3(+) + NPI(-) -> R-O-NPI + O=PPh3 Step3->Step4 Inversion of Config

Figure 2: The Mitsunobu cycle. Note that Step 4 involves an SN2 attack, inverting the stereocenter of the alcohol.

Protocol B: The N-Boc Route (Halide Alkylation)

Target: Conversion of Alkyl Halides to Alkoxyamine HCl.[1][2][4] Advantage: Avoids the use of hydrazine and removal of triphenylphosphine oxide.[5]

Materials
  • Substrate: Alkyl Bromide/Iodide (

    
    )
    
  • Reagent: N-Boc-hydroxylamine or N,N-di-Boc-hydroxylamine (

    
    )
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    
    
  • Solvent: DMF or Acetonitrile (

    
    )
    
Step-by-Step Methodology
Step 1: Alkylation
  • Dissolution: Dissolve

    
     (
    
    
    
    equiv) in DMF.
  • Base Addition: Add DBU (

    
     equiv). Stir for 10 minutes at RT.
    
  • Substrate Addition: Add the Alkyl Halide (

    
     equiv).
    
  • Reaction: Stir at RT (for reactive halides) or

    
     (for unreactive halides) for 2–12 hours.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF and DBU. Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (usually Hexanes/EtOAc 9:1) to isolate the N-Boc-alkoxyamine.

Step 2: Acidolytic Deprotection
  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of DCM or dioxane.

  • Deprotection: Add

    
    
    
    
    
    in Dioxane (
    
    
    equiv).
  • Reaction: Stir at RT for 1–2 hours.

    
     gas evolution will be observed.
    
  • Isolation: The product often precipitates as the white HCl salt. Dilute with diethyl ether to maximize precipitation, then filter.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield (Mitsunobu)

of Nucleophile too high
NHPI (

) is ideal. Do not use simple hydroxamic acids without activation.
Phthalhydrazide Contamination Incomplete precipitation in Step 2Cool the ethanolic solution to

before filtration. Use Methylhydrazine instead of Hydrazine to improve solubility differences.
Oily Product (Salt Step) Hygroscopic saltTriturate with anhydrous

or Hexanes. Store in a desiccator.
Side Reaction (Boc Route) N-Alkylation vs O-AlkylationUse

instead of mono-Boc to sterically block the Nitrogen, forcing O-alkylation.

References

  • Grochowski, E., & Jurczak, J. (1976).[6] Synthesis of N-alkoxyphthalimides via Mitsunobu reaction. Synthesis, 1976(10), 682-684. [Link]

  • Ing, H. R., & Manske, R. H. (1926).[7] A modification of the Gabriel synthesis of amines.[1][8][9] Journal of the Chemical Society (Resumed), 2348-2351. [Link]

  • Dahmen, S., & Bräse, S. (2001). The synthesis of alkoxyamines.[2][3][10][11] Organic Letters, 3(25), 4119-4122. [Link]

  • Khomutov, A. R., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[1][4] Synthetic Communications, 44(16), 2344-2347.[4] [Link]

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of N-(Cyclopentyloxy)-N-methylamides (Weinreb Amides) via Carboxylic Acid Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Weinreb Amides Amide bond formation is arguably the most critical reaction in medicinal chemistry and the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Weinreb Amides

Amide bond formation is arguably the most critical reaction in medicinal chemistry and the synthesis of biologically active molecules.[1][2] While numerous methods exist to forge this linkage, the coupling of a carboxylic acid with a substituted hydroxylamine, such as (Cyclopentyloxy)(methyl)amine, to form an N-alkoxy-N-alkylamide represents a particularly strategic transformation. These products, commonly known as Weinreb-Nahm amides (or simply Weinreb amides), are not merely stable amide products but are exceptionally versatile synthetic intermediates.[3][4][5]

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the utility of these amides lies in their unique reactivity profile.[6] Unlike other acylating agents, Weinreb amides react with a single equivalent of potent organometallic reagents (e.g., Grignard or organolithium reagents) to cleanly afford ketones, or with hydride reagents to yield aldehydes.[4][6][7][8] This controlled reactivity prevents the common problem of over-addition, which plagues similar reactions with esters or acid chlorides, thereby avoiding the formation of tertiary alcohol byproducts.[3][6]

This guide provides a detailed examination of the principles and procedures for the efficient coupling of carboxylic acids with (Cyclopentyloxy)(methyl)amine, offering researchers a robust platform for the synthesis of these valuable intermediates.

The Mechanistic Cornerstone: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is kinetically slow and thermodynamically hampered by the formation of a non-reactive ammonium carboxylate salt.[9][10] Therefore, successful amide synthesis hinges on the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This is achieved using a "coupling reagent." We will focus on two of the most reliable and widely adopted classes of coupling reagents: carbodiimides and uronium salts.

Carbodiimide-Mediated Activation (e.g., EDC)

Water-soluble carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorses in amide synthesis. The mechanism involves the carboxylic acid adding across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[11][12][13] This intermediate is readily susceptible to nucleophilic attack by the amine.

However, the O-acylisourea can be unstable and prone to side reactions, including racemization of chiral centers at the α-position of the carboxylic acid. To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is almost always included.[9][13][14] The additive rapidly intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester. This two-step activation process enhances yields, minimizes side reactions, and suppresses racemization.[9][13]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_Ester NHS Active Ester (More Stable) O_acylisourea->NHS_Ester + NHS (Fast) Urea Urea Byproduct (Water-Soluble) O_acylisourea->Urea Hydrolysis (Side Reaction) NHS NHS Additive NHS->NHS_Ester Amide Target Amide Product NHS_Ester->Amide + Amine (Coupling) Amine (Cyclopentyloxy)(methyl)amine Amine->Amide

EDC/NHS-mediated activation pathway.
Uronium Salt-Mediated Activation (e.g., HATU)

Uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling agents available.[9][15] They are prized for their high efficiency, rapid reaction times, and low rates of racemization, making them ideal for sterically hindered or electronically challenging substrates.[9]

The mechanism requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[9][16] The resulting carboxylate anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt, which is immediately converted into a super-active OAt-ester.[15] The nitrogen atom in the pyridine ring of the HOAt leaving group is believed to participate in the reaction, accelerating the subsequent nucleophilic attack by the amine.[9]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt-Active Ester (Super-Activated) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Target Amide Product OAt_Ester->Amide + Amine (Fast Coupling) Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine (Cyclopentyloxy)(methyl)amine Amine->Amide

HATU-mediated activation pathway.

The "Why": Causality of the Weinreb Amide's Unique Stability

The exceptional utility of the Weinreb amide stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack. When an organometallic reagent (R'-M) adds to the amide's carbonyl group, the resulting intermediate is stabilized by chelation between the metal cation, the carbonyl oxygen, and the methoxy oxygen.[3][7] This stable, five-membered chelate prevents the intermediate from collapsing and eliminating the methoxy group until an acidic workup is performed.[3] This chelation is the key feature that robustly prevents the second addition of the organometallic reagent.

Chelation-stabilized intermediate in Weinreb amide reactions.

Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of N-(Cyclopentyloxy)-N-methylamides.

Protocol 1: EDC/NHS-Mediated Coupling

This method is robust, cost-effective, and utilizes reagents whose byproducts are easily removed.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • (Cyclopentyloxy)(methyl)amine hydrochloride (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), (Cyclopentyloxy)(methyl)amine hydrochloride (1.1 eq), and NHS (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., DIPEA, 3.0 eq) dropwise. The extra equivalents of base are required to neutralize the amine hydrochloride salt and the HCl generated from EDC.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: HATU-Mediated Coupling

This protocol is ideal for challenging substrates, including those that are sterically hindered or prone to racemization, and typically results in faster reaction times and higher yields.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • (Cyclopentyloxy)(methyl)amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous LiCl solution (for DMF work-up)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of ~0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C and add DIPEA (2.0 eq) dropwise. Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve (Cyclopentyloxy)(methyl)amine hydrochloride (1.1 eq) in a small amount of DMF and add DIPEA (1.0 eq) to form the free base. Add this amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous LiCl (3x, to remove DMF), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary & Troubleshooting

ParameterProtocol 1: EDC/NHSProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)
Additive NHS (1.2 eq)None required
Base DIPEA or TEA (3.0 eq)DIPEA (3.0 eq)
Solvent DCM, DMFDMF, MeCN
Temperature 0 °C to RT0 °C to RT
Reaction Time 4 - 16 hours1 - 4 hours
Typical Yield 70 - 90%85 - 98%
Key Advantage Cost-effective, easy byproduct removalHigh efficiency, fast, good for hindered substrates

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (moisture contamination)- Insufficient base- Sterically hindered substrates- Use fresh, anhydrous solvents and reagents.- Ensure adequate base is used to neutralize HCl salts.- Switch to a more powerful coupling reagent like HATU.
Incomplete Reaction - Insufficient reaction time- Low temperature- Allow the reaction to stir longer.- Gently warm the reaction (e.g., to 40 °C), monitoring for side products.
Side Product Formation - Racemization (with EDC alone)- Dimerization of carboxylic acid (anhydride formation)- Ensure an additive like NHS or HOBt is used with EDC.- Use pre-activation protocol with HATU to minimize exposure of active ester to excess carboxylate.
Difficult Purification - Urea byproduct from EDC is soluble in organic solvent- Tetramethylurea byproduct from HATU can be difficult to remove- Perform aqueous washes thoroughly to remove water-soluble byproducts.- For HATU, a LiCl wash is very effective for removing DMF and the urea byproduct.

Conclusion

The coupling of carboxylic acids with (Cyclopentyloxy)(methyl)amine provides a reliable and strategic route to Weinreb amides. The choice between a classic carbodiimide-based method and a more modern uronium salt-based protocol allows researchers to tailor their synthetic approach based on substrate complexity, cost, and desired efficiency. The resulting amides are robust, versatile intermediates that empower chemists to precisely construct complex molecules, making this transformation a vital tool in the arsenal of synthetic and medicinal chemistry.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. (2025). Progresses of Weinreb Amides in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Singh, J., et al. (2000). The Growing Synthetic Utility of the Weinreb Amide. Journal für praktische Chemie, 342(4), 340-347.
  • Semantic Scholar. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(1), 17-33.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Kumar, A., & Ahmad, I. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4963.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (Cyclopentyloxy)(methyl)amine Hydrochloride Stability

This technical support guide addresses the stability, handling, and troubleshooting of (Cyclopentyloxy)(methyl)amine hydrochloride in aqueous environments.[1] The content is designed for researchers requiring high-fideli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, handling, and troubleshooting of (Cyclopentyloxy)(methyl)amine hydrochloride in aqueous environments.[1] The content is designed for researchers requiring high-fidelity data for experimental planning.[1]

Product Identification & Core Chemistry
  • Compound Name : (Cyclopentyloxy)(methyl)amine hydrochloride[1]

  • Synonyms :

    
    -Methoxy-
    
    
    
    -cyclopentylamine hydrochloride (incorrect nomenclature, often confused);
    
    
    -Cyclopentyl-
    
    
    -methylhydroxylamine hydrochloride.[1]
  • Chemical Structure : A secondary alkoxyamine salt where the nitrogen is substituted by a methyl group and the oxygen by a cyclopentyl group.

  • Class Behavior : Belongs to the

    
    -dialkylhydroxylamine family (related to Weinreb amine salts).[1] These compounds exhibit significantly higher hydrolytic stability than their ester or imine counterparts due to the 
    
    
    
    -effect and lack of a good leaving group under neutral conditions.[1]
Part 1: Stability Profile & Executive Summary[1]

Status : High Stability in Acidic/Neutral Aqueous Media. (Cyclopentyloxy)(methyl)amine hydrochloride is kinetically stable in water at ambient temperatures (


) provided the pH remains 

.[1]
ConditionStability RatingPrimary Risk Factor
Solid State (Dry) HighHygroscopicity : The HCl salt avidly absorbs atmospheric moisture, leading to deliquescence and weighing errors.[1]
Water (pH 1–6) HighMinimal hydrolysis.[1] Stable for weeks at

.
Water (pH > 8) Moderate/LowFree Base Liberation : Deprotonation yields the free amine (oil), which is susceptible to air oxidation and phase separation.[1]
Elevated Temp (>60°C) ModerateAcid-catalyzed hydrolysis may occur over prolonged periods, cleaving the

bond.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My aqueous stock solution has developed a yellow tint over time. Is the compound degrading?

Diagnosis: Oxidation of the Free Base. While the hydrochloride salt is colorless, trace amounts of the free amine (equilibrium driven by pH changes or impurities) are susceptible to


-oxidation by dissolved oxygen.[1]
  • Root Cause: If your water was not degassed or if the pH drifted above 6.5, the equilibrium shifts toward the free amine:

    
    [1]
    
  • Solution: Check the pH.[1] If pH > 6, acidify slightly with dilute HCl.[1] If the color is faint, the purity is likely still

    
    , but for sensitive kinetics, prepare a fresh stock.[1]
    
Q2: I observe "oiling out" when adjusting the pH of my reaction mixture.

Diagnosis: Phase Separation of the Free Amine. The hydrochloride salt is highly water-soluble.[1] However, the free base, (Cyclopentyloxy)(methyl)amine, is a lipophilic organic oil.[1]

  • Threshold: This typically occurs at concentrations

    
     when pH exceeds the pKa (approx. 4.5–5.5 for alkoxyamines).[1]
    
  • Action: If your protocol requires basic conditions (e.g., nucleophilic attack), add a co-solvent (MeOH, MeCN, or THF) before basification to maintain homogeneity.[1]

Q3: The mass balance is inconsistent; I am weighing more solid than expected.

Diagnosis: Hygroscopic Water Uptake. Alkoxyamine salts are hygroscopic.[1] If the container was left open, the "solid" may contain 5–15% water by weight.

  • Correction: Dry the solid in a vacuum desiccator over

    
     for 24 hours. Alternatively, determine the precise concentration of your stock solution using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) rather than relying on gravimetric preparation.[1]
    
Part 3: Mechanistic Visualization

The following diagram illustrates the pH-dependent equilibrium and the degradation pathway (hydrolysis) that occurs only under extreme forcing conditions.

StabilityPathways Salt (Cyclopentyloxy)(methyl)amine Hydrochloride (Stable, Water Soluble) FreeBase Free Amine (Lipophilic Oil) (Susceptible to Oxidation) Salt->FreeBase pH > pKa (~5.0) Deprotonation Hydrolysis Hydrolysis Products (Cyclopentanol + Methylhydroxylamine) Salt->Hydrolysis H3O+, Heat (>80°C) Strong Acid Hydrolysis Oxidation N-Oxides / Degradants (Yellow Color) FreeBase->Oxidation O2 (Air) Slow

Figure 1: Stability landscape of (Cyclopentyloxy)(methyl)amine.[1] The primary instability risk is deprotonation followed by oxidation, rather than hydrolytic cleavage.[1]

Part 4: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (100 mM)

Purpose: To create a degradation-resistant stock for long-term use.[1]

  • Solvent Prep : Degas 10 mL of HPLC-grade water (sparge with Nitrogen/Argon for 15 mins) to remove dissolved oxygen.[1]

  • Weighing : Weigh 151.6 mg of (Cyclopentyloxy)(methyl)amine hydrochloride (MW

    
     151.64  g/mol ) quickly to minimize moisture uptake.
    
  • Dissolution : Add solid to 8 mL of water. Vortex until fully dissolved.[1]

  • pH Check : Measure pH. It should be naturally acidic (

    
     pH 3–4). Do not neutralize  for storage.
    
  • Volume Adjustment : Dilute to exactly 10.0 mL.

  • Storage : Aliquot into amber glass vials (to block light) and store at

    
    . Stable for >6 months.
    
Protocol B: Quality Control via 1H-NMR

Purpose: Verify integrity if degradation is suspected.[1]

  • Solvent :

    
    .
    
  • Key Signals :

    • Cyclopentyl Methine (

      
      ):  Look for a multiplet around 
      
      
      
      4.5–4.8 ppm.[1]
    • 
      -Methyl (
      
      
      
      ):
      Singlet (or doublet if coupling persists) around
      
      
      2.6–3.0 ppm.[1]
  • Degradation Markers :

    • Cyclopentanol : Multiplet shifted upfield (

      
       4.0 ppm).[1]
      
    • Methylamine : Distinct shift differing from the alkoxyamine methyl group.[1]

References
  • Weinreb, S. M., & Nahm, S. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational chemistry of N,O-dialkylhydroxylamines describing their stability).

  • Sigma-Aldrich. (n.d.).[1] "N,O-Dimethylhydroxylamine hydrochloride Product Specification." (Proxy data for class stability).

  • PubChem. (2024).[1] "Cyclopentylmethanamine hydrochloride vs Alkoxyamine derivatives." National Library of Medicine.[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanisms of amine/alkoxyamine hydrolysis and oxidation).

Sources

Optimization

Technical Support Center: Optimizing O-Alkylation of N-Methylhydroxylamine

Welcome to the technical support center for the O-alkylation of N-methylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this esse...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-alkylation of N-methylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this essential but often challenging transformation. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's core principles, offering field-proven insights to help you troubleshoot common issues and optimize your yields.

Core Principles: The N- vs. O-Alkylation Challenge

N-methylhydroxylamine is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen and the oxygen atoms. This duality is the root cause of the primary challenge in its alkylation—controlling the regioselectivity to favor the desired O-alkylated product over the N-alkylated side product.[1][2]

  • Inherent Nucleophilicity: Under neutral conditions, the nitrogen atom of N-methylhydroxylamine is inherently more nucleophilic than the oxygen atom.[2] Consequently, direct reaction with an alkylating agent typically results in preferential N-alkylation.[3]

  • The Path to O-Alkylation: To achieve selective O-alkylation, the reaction conditions must be manipulated to enhance the nucleophilicity of the oxygen atom. This is accomplished by deprotonating the hydroxyl group with a strong base to form the corresponding alkoxide anion. This anion is a significantly more potent nucleophile than the neutral nitrogen atom, thereby redirecting the alkylation to the oxygen center.

The general mechanistic competition is illustrated below:

G cluster_0 Reaction Pathways start CH₃NHOH (N-Methylhydroxylamine) N_Product CH₃N(R)OH (N-Alkyl Product) start->N_Product  Direct Attack (Neutral Conditions) Alkoxide CH₃NHO⁻ (Alkoxide Intermediate) start->Alkoxide Deprotonation O_Product CH₃NHOR (O-Alkyl Product) Alkoxide->O_Product  O-Alkylation Base Strong Base Base->Alkoxide RX R-X (Alkylating Agent) RX->N_Product RX->O_Product

Caption: Competing N- and O-alkylation pathways for N-methylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding primarily the N-alkylated product?

This is the most common issue and typically points to incomplete or ineffective deprotonation of the hydroxyl group. The nitrogen atom's lone pair is more nucleophilic than the oxygen's in the neutral starting material, making N-alkylation the default kinetic pathway.[3] If the base is not strong enough to generate the alkoxide quantitatively, the nitrogen will outcompete the oxygen for the alkylating agent.

Q2: What is the most effective strategy to ensure selective O-alkylation?

There are two primary, highly effective strategies:

  • Strong Base Deprotonation: Use a strong, non-nucleophilic base to convert the hydroxyl group into a highly nucleophilic alkoxide. Sodium hydride (NaH) is the most commonly cited and effective base for this purpose.[4][5]

  • N-Protection: Temporarily protect the nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This chemically blocks the nitrogen from reacting, leaving only the oxygen available for alkylation. The protecting group is then removed in a subsequent step. This method offers the highest degree of selectivity.[6][7]

Q3: I am using N-methylhydroxylamine hydrochloride. How does this affect my reaction?

The hydrochloride salt is the most common and stable form of this reagent. However, the protonated amine is non-nucleophilic. You must add at least two equivalents of base: one to neutralize the hydrochloride salt and form the free base, and a second to deprotonate the hydroxyl group for O-alkylation.

Q4: Can I use a weaker base like potassium carbonate or triethylamine?

These bases are generally not strong enough to fully deprotonate the hydroxyl group of N-methylhydroxylamine. Their use will almost certainly lead to low conversion or a mixture of N- and O-alkylated products, with the N-alkylated species often predominating. A base with a pKa of its conjugate acid well above that of the hydroxylamine's OH proton is required.

Troubleshooting Guide: From Low Yields to Pure Products

Use this guide to diagnose and resolve common experimental issues.

Troubleshooting start Low Yield or Impure O-Alkyl Product q1 Is Conversion Low? start->q1 q2 Is N-Alkylation the Major Product? start->q2 q3 Are Dialkylation or Other Side Products Present? start->q3 sol1 • Use a stronger base (NaH). • Ensure base is fresh/active. • Switch to anhydrous polar aprotic solvent (THF, DMF). • Use a more reactive alkylating agent (R-I > R-Br). q1->sol1 YES sol2 • Base is not strong enough; use NaH. • Perform deprotonation at 0 °C before adding alkylating agent. • **Best Solution:** Switch to N-protection strategy. q2->sol2 YES sol3 • Use precise 1:1 stoichiometry (hydroxylamine:alkylating agent). • Add alkylating agent slowly at low temperature. • N-protection strategy eliminates this issue. q3->sol3 YES

Caption: A troubleshooting workflow for common O-alkylation issues.

Data Summary Tables

For optimal results, careful selection of reagents and conditions is paramount.

Table 1: Base Selection Guide for O-Alkylation

BaseFormulaApprox. pKa (Conj. Acid)Typical SolventSuitability for O-Alkylation
Sodium Hydride NaH~36THF, DMFExcellent. The standard and most reliable choice.[5]
Potassium Hydride KH~36THF, DMFExcellent. More reactive than NaH, requires extra caution.
Lithium Diisopropylamide LDA~36THFGood. Strong but can be sterically hindered.
DBU C₉H₁₆N₂~13.5Acetonitrile, THFPoor. Generally not strong enough for full deprotonation.[7]
Potassium Carbonate K₂CO₃~10.3DMF, AcetonitrileVery Poor. Ineffective for this transformation.

Table 2: Solvent Selection Guide

SolventPolarityTypical Use Notes
Tetrahydrofuran (THF) Polar AproticExcellent. Good for reactions from 0 °C to 65 °C. Anhydrous grade is essential.[8]
N,N-Dimethylformamide (DMF) Polar AproticExcellent. High boiling point, good solvating power for salts. Can be difficult to remove.[5][9]
Acetonitrile (MeCN) Polar AproticModerate. Less common for this reaction; can be reactive with very strong bases.
Toluene / Dichloromethane Nonpolar / Polar AproticPoor. Generally poor solvents for the alkoxide salt, leading to low conversion.

Key Experimental Protocols

As a Senior Application Scientist, I strongly recommend the N-Protection Strategy (Protocol 2) for the most reliable and high-yielding results, especially in complex molecule synthesis.

Protocol 1: Direct O-Alkylation using Sodium Hydride

This protocol is suitable for simple, reactive alkylating agents but carries a higher risk of side products compared to the protection strategy.

Materials:

  • N-methylhydroxylamine hydrochloride (1.0 eq)

  • Sodium hydride, 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl bromide) (1.05 eq)

  • Anhydrous hexanes (for washing NaH)

Procedure:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the required amount of sodium hydride.

  • NaH Washing: Add anhydrous hexanes to the flask, swirl the suspension, and let the NaH settle. Carefully cannulate away the hexanes/mineral oil. Repeat this wash two more times to obtain pure, grey NaH powder.

  • Reaction Setup: Carefully add anhydrous DMF to the washed NaH to create a suspension. Cool the flask to 0 °C in an ice-water bath.

  • Deprotonation: Add N-methylhydroxylamine hydrochloride to the NaH suspension portion-wise. Caution: Hydrogen gas evolution. Stir the mixture at 0 °C for 45-60 minutes.

  • Alkylation: Add the alkylating agent dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaH.

  • Work-up & Purification: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: O-Alkylation via N-Boc Protection (Recommended)

This two-stage approach provides superior control and typically higher yields of the pure O-alkylated product.[4][5][7]

Workflow A N-Methylhydroxylamine (or HCl salt + base) B Step 1: N-Protection (Boc)₂O, Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/H₂O) A->B C N-Boc-N-methylhydroxylamine (Isolated Intermediate) B->C D Step 2: O-Alkylation 1. Strong Base (NaH) 2. Alkylating Agent (R-X) in Anhydrous Solvent (DMF/THF) C->D E N-Boc-O-alkyl-N-methylhydroxylamine D->E F Step 3: N-Deprotection Acid (TFA or HCl) in Solvent (e.g., CH₂Cl₂) E->F G Pure O-Alkyl-N-methylhydroxylamine (Final Product) F->G

Caption: The reliable N-protection workflow for selective O-alkylation.

Procedure (Summarized):

  • N-Protection: React N-methylhydroxylamine (or its hydrochloride salt with an added equivalent of base) with Di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions to form N-Boc-N-methylhydroxylamine. Purify this stable intermediate.

  • O-Alkylation: Dissolve the N-Boc-N-methylhydroxylamine (1.0 eq) in anhydrous THF or DMF. Cool to 0 °C and add sodium hydride (1.1 eq). After stirring for 30 minutes, add the alkylating agent (1.05 eq). Let the reaction proceed to completion as described in Protocol 1. Work-up and purify the N-Boc protected product.

  • N-Deprotection: Dissolve the purified N-Boc-O-alkyl-N-methylhydroxylamine in a suitable solvent like dichloromethane (CH₂Cl₂). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS). Remove the solvent and acid in vacuo to yield the final product, often as its corresponding salt.[4][5]

References

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Google Patents. (1991). EP0440582A1 - Process for preparing O-substituted hydroxylamines.
  • Wang, C., et al. (2018). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. National Institutes of Health (PMC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Google Patents. (1995). WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • de la Torre, M. C., et al. (2006). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (2018). Methyl N,O‐hydroxylamine linker synthesis. Retrieved from [Link]

  • Google Patents. (1996). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines by amination (alkylation). Retrieved from [Link]

  • Carda, M., et al. (2002). Reaction between N-alkylhydroxylamines and chiral enoate esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1996). US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Beauchemin, A. M., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone? Retrieved from [Link]

  • Grokipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Retrieved from [Link]

  • ResearchGate. (2016). Optimization of the alkylation reaction. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Retrieved from [Link]

  • Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind N-Methylhydroxylamine Hydrochloride: Reactions and Transformations. Retrieved from [Link]

  • Beauchemin, A. M., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylhydroxylamine. Retrieved from [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclopentyl Alkoxyamine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges involving sterically hindered c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges involving sterically hindered cyclopentyl alkoxyamines, particularly in the context of Nitroxide Mediated Polymerization (NMP) and other controlled radical processes.

Section 1: Technical Service FAQ - First Response

This section addresses the most common initial questions and problems encountered when working with bulky alkoxyamine systems.

Q1: Why is my polymerization or reaction initiated by a cyclopentyl-substituted alkoxyamine extremely slow or failing to initiate at all?

A1: The primary cause is the significant steric hindrance imposed by the cyclopentyl group. This bulkiness directly impacts the homolysis of the carbon-oxygen (C–ON) bond within the alkoxyamine.[1][2] The fundamental equilibrium in NMP involves the reversible cleavage of this bond to generate a propagating carbon-centered radical and a stable nitroxide radical.[][4]

  • High Bond Dissociation Energy (BDE): Steric strain can increase the energy required to break the C–ON bond.[5] Standard reaction temperatures (e.g., 80-110 °C) may be insufficient to achieve an adequate rate of dissociation (kd) and generate enough active radicals to start polymerization.[4][6]

  • Slow Activation/Deactivation Equilibrium: Even if initiation occurs, the bulky cyclopentyl group on the propagating chain end can hinder the reversible capping by the nitroxide. This disrupts the delicate equilibrium required for a controlled "living" polymerization, leading to slow propagation and potential termination reactions.[5][6]

Q2: I observe a very high polydispersity index (PDI) in my final polymer. What is the likely cause?

A2: A high PDI (typically > 1.5) suggests a loss of control over the polymerization. With sterically demanding systems like cyclopentyl alkoxyamines, this often points to several issues:

  • Irreversible Termination: If the rate of radical generation is too low due to steric hindrance, the concentration of active propagating chains becomes minimal. These few active chains are more susceptible to irreversible termination reactions (e.g., radical-radical coupling) than to reversible capping by the nitroxide.[5]

  • Thermal Self-Initiation: To overcome the high BDE, you might be using very high temperatures (>125 °C). At these temperatures, many monomers (like styrene or acrylates) can undergo thermal self-initiation, creating new, uncontrolled polymer chains.[6] This introduces a population of polymers with different origins, broadening the molecular weight distribution.

  • Slow Exchange Dynamics: The "living" nature of NMP relies on a rapid equilibrium between dormant (nitroxide-capped) and active (propagating radical) species. Steric hindrance slows this exchange, meaning chains grow at different rates, which naturally increases the PDI.[6]

Q3: Can I simply use a more reactive, bulkier nitroxide to solve the problem?

A3: While counterintuitive, using an even bulkier nitroxide can sometimes be beneficial. The principle is that increased steric strain on the entire alkoxyamine adduct lowers the C–ON bond dissociation energy.[5] For example, moving from a standard nitroxide like TEMPO to a more hindered one like SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide) or TIPNO can facilitate polymerization of challenging monomers.[4] However, there is a limit; excessive steric bulk can slow the recombination rate (kc) too much, again leading to a loss of control.

Section 2: Advanced Troubleshooting - Diagnostic Workflows

When standard adjustments fail, a systematic approach is necessary. This section provides a logical workflow to diagnose and resolve persistent issues.

Workflow: Diagnosing a Stalled or Uncontrolled Reaction

This decision tree helps identify the root cause of reaction failure and guides you toward an effective solution.

TroubleshootingWorkflow Start Reaction Stalled or Uncontrolled (Low Conversion / High PDI) Check_Temp Is Reaction Temperature > 120°C? Start->Check_Temp Check_Solvent Is Solvent Non-Polar? Start->Check_Solvent Check_Additive Are Additives Being Used? Start->Check_Additive High_Temp_Issue High Temp Side Reactions Likely (e.g., Thermal Self-Initiation) Check_Temp->High_Temp_Issue Yes Low_Temp_Issue Insufficient Energy for C-ON Bond Homolysis Check_Temp->Low_Temp_Issue No Sol_Additive Solution: Introduce/Optimize Additive (e.g., Acid, CAM) High_Temp_Issue->Sol_Additive Mitigate with additives to lower required temp Sol_Temp Solution: Optimize Temperature Incrementally (e.g., 125°C -> 135°C) Low_Temp_Issue->Sol_Temp Polar_Solvent_OK Polar Solvent is Generally Favorable Check_Solvent->Polar_Solvent_OK No NonPolar_Issue Non-Polar Solvent May Slow C-ON Homolysis Check_Solvent->NonPolar_Issue Yes Sol_Solvent Solution: Switch to a More Polar, Aprotic Solvent (e.g., Anisole, DMF) NonPolar_Issue->Sol_Solvent No_Additive Reaction Relies Solely on Thermal Energy Check_Additive->No_Additive No Additive_Issue Additive May Be Ineffective or Used at Wrong Stoichiometry Check_Additive->Additive_Issue Yes No_Additive->Sol_Additive Additive_Issue->Sol_Additive Re-screen concentration Sol_Nitroxide Solution: Consider a Structurally Different Nitroxide (e.g., SG1-based) Sol_Temp->Sol_Nitroxide If temp >140°C still fails

Caption: Troubleshooting decision tree for cyclopentyl alkoxyamine reactions.

Section 3: Protocols and Optimization Strategies

This section provides actionable strategies and experimental protocols to overcome steric hindrance.

Strategy 1: Thermal Optimization

The most direct approach to increase the rate of C–ON bond homolysis is by increasing the reaction temperature.[6]

  • Rationale: The rate constant of homolysis (kd) is highly temperature-dependent. Increasing the thermal energy supplied to the system helps overcome the activation barrier for bond cleavage.

  • Caveats: As mentioned, high temperatures can cause unwanted side reactions.[6] Optimization is key.

Experimental Protocol: Incremental Temperature Screen

  • Setup: Prepare identical reaction mixtures (monomer, alkoxyamine initiator, solvent) in a parallel reactor or in separate sealed vials. Ensure all are properly degassed via freeze-pump-thaw cycles.

  • Temperature Gradient: Set the reaction temperatures at 5-10 °C intervals. For a cyclopentyl system that is slow at 120 °C, a suggested range is 125 °C, 130 °C, 135 °C, and 140 °C.

  • Time Points: At regular intervals (e.g., 2, 4, 8, 16 hours), carefully take an aliquot from each reaction. Quench the polymerization immediately by cooling in liquid nitrogen or by exposure to air.

  • Analysis: Analyze each sample for monomer conversion (via ¹H NMR or GC) and for molecular weight (Mn) and PDI (via GPC).

  • Evaluation: Plot conversion vs. time and PDI vs. conversion for each temperature. Identify the temperature that provides the best balance of a reasonable reaction rate while maintaining a low PDI (ideally < 1.3).

Strategy 2: Solvent Effects

The choice of solvent can significantly influence the rate of C–ON bond cleavage.

  • Rationale: Polar solvents can stabilize the transition state of the homolysis reaction, thereby lowering the activation energy.[7] More polarizable solvents are generally favored. Hydrogen bond donating (HBD) solvents can also play a role, sometimes by stabilizing the released nitroxide.[7][8]

  • Recommendation: If your reaction is sluggish in a non-polar solvent like toluene or xylene, consider switching to a more polar, aprotic solvent.

SolventPolarity (Reichardt ET(30))Boiling Point (°C)Notes
Toluene33.9111Common baseline, relatively non-polar.
Anisole37.2154Good choice for higher temperatures.
N,N-Dimethylformamide (DMF)43.8153Highly polar, but check for side reactions.
Cyclopentanone44.5131Polar, may be a good choice for cyclopentyl systems.[9]

Table 1: Comparison of solvents for optimizing alkoxyamine reactions.

Strategy 3: Chemical Additives for Accelerated Homolysis

Certain additives can promote the C–ON bond cleavage at lower temperatures, a process sometimes referred to as chemically activated or triggered homolysis.[7][10][11]

  • Rationale: Additives can function through various mechanisms. Protic acids can protonate the alkoxyamine, weakening the C–ON bond.[12] Other molecules, like certain α-hydroxy carbonyls (e.g., acetol) or active methylene compounds, can react with excess free nitroxide, shifting the overall equilibrium towards the active, propagating state.[10]

Experimental Protocol: Screening of Camphorsulfonic Acid (CSA)

  • Stock Solution: Prepare a stock solution of CSA in your chosen reaction solvent.

  • Setup: Prepare identical, degassed reaction mixtures. Add varying molar equivalents of CSA relative to the alkoxyamine initiator. A good starting range is 0.05, 0.1, 0.2, and 0.5 equivalents. Include a control reaction with no CSA.

  • Reaction: Run all reactions at a fixed, moderate temperature (e.g., 110 °C) where the uncatalyzed reaction is known to be slow.

  • Analysis: Monitor monomer conversion and PDI over time as described in the temperature screen protocol.

  • Evaluation: Determine the optimal CSA concentration that accelerates the reaction without causing uncontrolled side reactions (e.g., cationic polymerization).

Section 4: Mechanistic Insights

Understanding the underlying physical organic chemistry is crucial for effective troubleshooting.

The Steric Clash and Bond Angle Distortion

The steric hindrance from a cyclopentyl group affects the geometry around the central C–O–N core of the alkoxyamine.

  • Mechanism: The bulky group forces a distortion of the C–O–N bond angle. A smaller bond angle increases the steric repulsion between the alkyl fragment (the growing polymer chain) and the nitroxide moiety. This inherent strain weakens the C–ON bond, but paradoxically, the bulk also physically shields the bond from the solvent and prevents easy dissociation. Overcoming this requires significant thermal energy or chemical activation.

Caption: Steric effect of a bulky cyclopentyl group on the alkoxyamine bond angle.

References

  • Accelerated nitroxide-mediated polymerization of styrene and butyl acrylate initiated by BlocBuilder MA using flow reactors.Polymer Chemistry (RSC Publishing).
  • Nitroxide-mediated radical polymeriz
  • Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis.
  • Block copolymer synthesis using a commercially available nitroxide-mediated radical polymerization (NMP)
  • Nitroxide-mediated Radical Polymeriz
  • Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents.
  • Chapter 7: Nitroxide-mediated Polymeriz
  • 6. Nitroxide Mediated Polymerization: Stable Free-Radical Polymerization (SFRP).University of Southern Mississippi.
  • How intramolecular coordination bonding (ICB) controls the homolysis of the C–ON bond in alkoxyamines.PMC.
  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • Bond Dissociation Energies.CRC Handbook of Chemistry and Physics.
  • Investigation of Kinetics of Nitroxide Mediated Radical Polymerization of Styrene with a Unimolecular Initiator.
  • Nitroxide-Mediated Polymeriz
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies.Journal of the American Chemical Society.
  • Chemically triggered C-ON bond homolysis of alkoxyamines. 5. Cybotactic effect.PubMed.
  • Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals.PubMed.
  • pH-Sensitive C–ON Bond Homolysis of Alkoxyamines of Imidazoline Series with Multiple Ionizable Groups As an Approach for Control of Nitroxide Mediated Polymerization.
  • Scheme 1. The mechanism of NMP with side reactions of H-atom transfer.
  • Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temper
  • The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte.ANU Open Research.
  • Trityl-based alkoxyamines as NMP controllers and spin-labels.PMC.
  • Chemically triggered C–ON bond homolysis of alkoxyamines. Part 4: solvent effect.Polymer Chemistry (RSC Publishing).
  • Development of a Universal Alkoxyamine for “Living” Free Radical Polymeriz
  • Effect of bulky substituents on the self-assembly and mixing behavior of arylene ethynylene macrocycles at the solid/liquid interface.RSC Publishing.
  • The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte.
  • Steric Hindrance in SN2 and SN1 Reactions.Chemistry Steps.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry.Khan Academy.
  • Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature.Organic Chemistry Frontiers (RSC Publishing).
  • Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystalliz

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of (Cyclopentyloxy)(methyl)amine

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (Cyclopentyloxy)(methyl)amine (also known as -methyl- -cyclopentylhydroxylamine). It compares this specific building block against stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for (Cyclopentyloxy)(methyl)amine (also known as


-methyl-

-cyclopentylhydroxylamine). It compares this specific building block against standard alternatives like

-dimethylhydroxylamine (the "Weinreb amine") to assist researchers in structural verification and reaction monitoring.

Executive Summary & Strategic Utility

(Cyclopentyloxy)(methyl)amine (


) is a lipophilic analogue of the classic Weinreb amine (

-dimethylhydroxylamine). In drug development, it serves as a critical intermediate for synthesizing

-methoxy-

-methyl amides (Weinreb amides) where a bulky, lipophilic cyclopentyl group is required to modulate solubility or metabolic stability.

Core Value Proposition:

  • Spectral Distinctiveness: The cyclopentyl group provides a unique multiplet signature (

    
     4.0–4.2 ppm) that is easily distinguishable from the singlet methoxy group (
    
    
    
    ~3.5 ppm) of standard Weinreb amines, preventing ambiguity in complex mixtures.
  • Reaction Monitoring: The

    
    -methyl shift is highly sensitive to acylation. It shifts downfield (
    
    
    
    ppm) upon conversion to an amide, acting as a built-in reaction progress indicator.

Chemical Shift Analysis & Comparison

The following table contrasts the 1H NMR profile of the target molecule with its primary market alternative (


-dimethylhydroxylamine) and its acylated product (Weinreb amide).

Solvent: Chloroform-d (


) | Frequency:  400 MHz | Ref:  TMS (

0.00)
Feature(Cyclopentyloxy)(methyl)amine (Target)

-Dimethylhydroxylamine
(Standard Alternative)
Generic Weinreb Amide (Acylated Product)
Structure





2.65 – 2.75 (s)

2.66 (s)

3.15 – 3.25 (s)

(Alpha)

4.05 – 4.20 (m, 1H)

3.54 (s, 3H)

3.65 – 3.75 (s, 3H)


5.20 – 5.80 (br s)

5.50 (br s)
Absent
Cyclopentyl


1.50 – 1.90 (m, 8H)
N/AN/A
Technical Interpretation:
  • The N-Methyl Anchor: The

    
    -methyl group resonates at 
    
    
    
    2.7 ppm
    in the free amine. This is the most reliable diagnostic peak. If the amine is contaminated with its hydrochloride salt, this peak will shift downfield to
    
    
    ~3.0 ppm
    .
  • The Acylation Shift: Upon reaction with an acid chloride to form a Weinreb amide, the

    
    -methyl peak shifts from 2.7 ppm 
    
    
    
    3.2 ppm
    . This distinct 0.5 ppm shift allows for quantitative monitoring of reaction completion without workup.
  • Cyclopentyl Signature: The methine proton (

    
    ) appears as a septet-like multiplet around 4.1 ppm . This is significantly downfield from standard cyclopentyl ethers (
    
    
    
    3.8 ppm) due to the electronegative nitrogen neighbor.

Experimental Protocol: Synthesis & NMR Preparation

This protocol outlines the synthesis of the target amine from


-hydroxyphthalimide, ensuring a high-purity sample for NMR analysis.
Workflow Diagram

SynthesisWorkflow Start N-Hydroxyphthalimide Step1 Alkylation (Bromocyclopentane, K2CO3, DMSO) Start->Step1 Inter N-Cyclopentyloxyphthalimide Step1->Inter Step2 Hydrazinolysis (MeNHNH2 or N2H4) Inter->Step2 Step3 N-Methylation (Reductive Amination) Step2->Step3 Final (Cyclopentyloxy)(methyl)amine Step3->Final

Caption: Step-wise synthesis pathway converting N-hydroxyphthalimide to the target alkoxyamine.

Detailed Methodology

Step 1: Preparation of Sample

  • Dissolution: Dissolve 10 mg of (Cyclopentyloxy)(methyl)amine in 0.6 mL of

    
    .
    
  • Neutralization (Critical): Commercial samples often come as hydrochloride salts (

    
    ). The salt form shifts the 
    
    
    
    peak to
    
    
    3.0 ppm and broadens the spectrum.
    • Protocol: Add 1 drop of

      
       (in 
      
      
      
      ) or shake the
      
      
      solution with solid anhydrous
      
      
      for 2 minutes, then filter directly into the NMR tube. This ensures the "Free Base" shifts reported above.

Step 2: Acquisition Parameters

  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Relaxation Delay (D1): Set to 5.0 seconds . The

    
    -methyl protons have long T1 relaxation times; a short D1 will suppress their integration, leading to incorrect stoichiometry calculations.
    
  • Scans: 16 scans are sufficient for >95% purity; 64 scans for trace impurity analysis.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, use this guide to identify common contaminants.

ImpurityChemical Shift (

)
MultiplicityOrigin
Cyclopentanol 4.35MultipletHydrolysis byproduct
Bromocyclopentane 4.45MultipletUnreacted starting material
Dichloromethane 5.30SingletExtraction solvent residue
Water (

)
1.56 (in

)
Broad SingletWet solvent/Hygroscopic salt
Diagnostic Logic Tree

Diagnosis Check Check N-Me Peak Pos1 Peak at 2.7 ppm Check->Pos1 Pos2 Peak at 3.0 ppm Check->Pos2 Pos3 Peak at 3.2 ppm Check->Pos3 Result1 Free Amine (Pure) Pos1->Result1 Result2 Amine Salt (HCl) Pos2->Result2 Add Base Result3 Weinreb Amide (Reacted) Pos3->Result3

Caption: Logic flow for identifying the chemical state of the amine based on the N-Methyl shift.

References

  • Sigma-Aldrich. (Cyclopentyloxy)(methyl)amine Product Specification & CAS Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). Methanamine, N-methoxy- (N,O-Dimethylhydroxylamine) Mass Spectrum and NMR Data. Retrieved from .

  • Doc Brown's Chemistry. Proton NMR spectrum of N-methylethanamine and related amine shifts. Retrieved from .

  • ChemicalBook. N,O-Dimethylhydroxylamine hydrochloride NMR Spectrum. Retrieved from .

  • Royal Society of Chemistry. Synthesis and NMR characterization of N-alkoxy amines. Green Chemistry, 2012.[1] Retrieved from .

Sources

Comparative

Advanced Characterization of N-Alkoxyamines: IR Fingerprinting and Comparative Analysis

Executive Summary: The "Silent" Regulator The N-alkoxyamine functional group ( ) is the linchpin of Nitroxide-Mediated Polymerization (NMP) and a growing moiety in "smart" drug linkers. Unlike the "loud" carbonyls or hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Regulator

The N-alkoxyamine functional group (


) is the linchpin of Nitroxide-Mediated Polymerization (NMP) and a growing moiety in "smart" drug linkers. Unlike the "loud" carbonyls or hydroxyls that dominate an IR spectrum, the N-alkoxyamine is spectroscopically subtle. Its detection relies on the identification of the 

single bond—a feature often buried in the fingerprint region.

This guide moves beyond basic peak assignment. It provides a comparative framework to distinguish the dormant N-alkoxyamine from its active nitroxide radical precursor and its decomposed hydroxylamine byproduct.[1] We focus on the causality of vibrational shifts and provide self-validating protocols to ensure your spectral data reflects the true state of your material, not a degradation artifact.

The Spectral Fingerprint: N-Alkoxyamine Characteristics

The


 linkage is structurally an amine coupled to an ether. Consequently, its vibrational signature is a composite of 

,

, and

stretches.[1] The critical challenge is distinguishing the

single bond from the carbon skeletal vibrations.
Characteristic Absorption Bands[2][3][4][5][6]
Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value
N-O Stretch (Single Bond) 1000 – 1060 Weak/MediumHigh. The defining feature.[1] Often overlaps with C-O stretches but is distinct from the radical N-O• band.
C-O Stretch 1030 – 1150StrongMedium. Typical ether stretch; confirms the alkoxy attachment but is not unique to this group.
C-N Stretch 1180 – 1250MediumLow. Common to all amines; useful only as corroborating evidence.[1]
N-O• (Radical) Absence ~1340 – 1370N/ACritical. A pure N-alkoxyamine must lack the strong band associated with the free nitroxide radical.
Mechanistic Insight

The


 bond in an alkoxyamine is a pure single bond. Unlike the nitroxide radical (

), which possesses a 3-electron bond order (approx. 1.[1]5) and a strong dipole, the single bond has a lower force constant (

) and a smaller change in dipole moment during vibration. This results in a shift to lower wavenumbers (

) and reduced intensity compared to the radical.

Comparative Analysis: Distinguishing Alternatives

In a research context, "performance" equates to purity and stability. You are rarely identifying an N-alkoxyamine in isolation; you are distinguishing it from its precursors and breakdown products.

Comparison 1: N-Alkoxyamine vs. Nitroxide Radical (The "Active" Species)

This is the most critical comparison for NMP monitoring. The transition from active radical to dormant alkoxyamine is the mechanism of control.

  • Nitroxide Radical (

    
    ):  Exhibits a characteristic, relatively strong band at 1340–1370 
    
    
    
    due to the delocalized N-O bond [1].[1]
  • N-Alkoxyamine (

    
    ):  The 1340 
    
    
    
    band disappears completely.[1] New bands appear in the 1000–1150
    
    
    region (C-O and N-O single bonds).
Comparison 2: N-Alkoxyamine vs. Hydroxylamine (The "Dead" Species)

Thermal degradation or hydrolysis can cleave the


 bond to form a hydroxylamine (

).
  • Hydroxylamine (

    
    ):  Characterized by a broad, strong O-H stretch at 3200–3500 
    
    
    
    .[1]
  • N-Alkoxyamine: Must show zero absorption in the 3000–3600

    
     region (excluding C-H stretches).[1] The presence of an OH band is a definitive marker of sample decomposition.
    
Comparison 3: N-Alkoxyamine vs. Amine Oxide[1]
  • Amine Oxide (

    
    ):  The N-O stretch is highly polar and appears at 950–970 
    
    
    
    (aliphatic) or 1200–1300
    
    
    (aromatic).[1]
  • Differentiation: The amine oxide band is typically sharper and more intense than the alkoxyamine N-O stretch due to the formal charge separation.

Summary of Comparative Shifts
Functional GroupKey Marker Band (

)
Structural Cause
N-Alkoxyamine 1000–1060 (N-O) Single bond, low polarity.[1]
Nitroxide Radical 1340–1370 (N-O[1]•) 3-electron bond, higher force constant [1].[1]
Hydroxylamine 3200–3500 (O-H) Hydrogen bonding of the OH group.
Amine Oxide 950–970 (N-O) Zwitterionic character (

).[1]

Visualizing the Transformation Logic

The following diagram illustrates the spectroscopic workflow for monitoring the synthesis or activation of an N-alkoxyamine initiator.

N_Alkoxyamine_Spectroscopy Radical Nitroxide Radical (Active Species) Alkoxyamine N-Alkoxyamine (Dormant Species) Radical->Alkoxyamine + Carbon Radical (Coupling) Marker_Rad IR Marker: ~1340-1370 cm⁻¹ (Strong) No O-H band Radical->Marker_Rad Alkoxyamine->Radical Heat (>100°C) (Homolysis) Hydroxylamine Hydroxylamine (Decomposed) Alkoxyamine->Hydroxylamine H-Abstraction/Hydrolysis (Degradation) Marker_Alk IR Marker: ~1000-1060 cm⁻¹ (Weak) Loss of 1340 band Alkoxyamine->Marker_Alk Marker_Hyd IR Marker: ~3200-3500 cm⁻¹ (Broad) O-H Stretch Hydroxylamine->Marker_Hyd

Caption: Spectroscopic evolution of the N-alkoxyamine moiety. Monitoring the 1340 cm⁻¹ and 3300 cm⁻¹ regions allows real-time assessment of species purity and activation state.

Experimental Validation Protocols

To ensure data integrity, the following protocols address the specific thermal instability of N-alkoxyamines.

Protocol A: Non-Destructive Sample Preparation
  • Objective: Obtain an IR spectrum without inducing thermal homolysis (C-ON bond cleavage).

  • Method:

    • Technique: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Preparation: Place the solid/oil directly on the crystal. Do not grind with KBr if high pressure is required, as mechanical stress can occasionally induce radical formation in sensitive derivatives.[1]

    • Parameter Setting: Set the number of scans to 16–32.

    • Critical Check: Ensure the ATR stage is at room temperature (25°C) . N-alkoxyamines can begin to homolyze at temperatures as low as 60–80°C depending on the steric bulk of the R groups.

    • Validation: If a peak at 1340–1370

      
       appears, the sample may be degrading.[1] Repeat with a fresh sample and shorter acquisition time.
      
Protocol B: Monitoring Polymerization (Kinetic Study)
  • Objective: Track the consumption of nitroxide radical and formation of alkoxyamine chain ends.

  • Workflow:

    • Baseline: Take a spectrum of the pure Nitroxide (e.g., TEMPO). Note the absorbance at

      
       (
      
      
      
      ).[1]
    • Reaction Aliquot: Withdraw 50

      
       of the reaction mixture.
      
    • Quench: Immediately cool to 0°C to freeze the equilibrium toward the dormant alkoxyamine state.

    • Measurement: Record the spectrum.

    • Calculation: The conversion to the dormant species is correlated with the decrease in the ratio

      
       (where 
      
      
      
      is an internal standard peak, e.g., aromatic ring breathing at
      
      
      which remains constant).

References

  • Vibrational Spectroscopy of Nitroxides: The N-O radical stretching vibration for TEMPO and related nitroxides is definitively assigned to the 1340–1370 cm⁻¹ region, distinct from the single bond analog. Source: National Institutes of Health (NIH) / PubMed

  • General IR Absorption Tables: Comprehensive listing of functional group frequencies including amines, ethers, and N-O compounds. Source: LibreTexts Chemistry [1][2]

  • Nitroxide-Mediated Polymerization Mechanisms: Detailed analysis of the alkoxyamine-nitroxide equilibrium and its spectroscopic monitoring. Source: Australian National University (ANU) [1]

Sources

Validation

Unveiling the Reactivity Landscape: (Cyclopentyloxy)(methyl)amine vs. Methoxyamine

An In-Depth Comparative Analysis for Synthetic Chemists In the nuanced world of synthetic chemistry, particularly in the realms of drug discovery and bioconjugation, the choice of a nucleophile can dictate the success or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Synthetic Chemists

In the nuanced world of synthetic chemistry, particularly in the realms of drug discovery and bioconjugation, the choice of a nucleophile can dictate the success or failure of a synthetic route. Among the class of alkoxyamines, (Cyclopentyloxy)(methyl)amine and its simpler counterpart, Methoxyamine, are frequently employed as key building blocks. While structurally similar, their reactivity profiles exhibit critical differences stemming from subtle electronic and steric variations. This guide provides a detailed, evidence-based comparison of their performance, offering researchers the insights needed to select the optimal reagent for their specific application.

The Structural and Electronic Divide

The fundamental difference between (Cyclopentyloxy)(methyl)amine and methoxyamine lies in the substituent on the oxygen atom: a cyclopentyl group versus a methyl group. This seemingly minor change instigates a cascade of electronic and steric effects that govern their reactivity.

  • Methoxyamine (CH₃ONH₂): The methyl group is a weak electron-donating group through induction. This slightly increases the electron density on the adjacent oxygen and, to a lesser extent, on the nitrogen atom, enhancing its nucleophilicity compared to hydroxylamine.

  • (Cyclopentyloxy)(methyl)amine (C₅H₉ONHCH₃): The cyclopentyl group is bulkier and also electron-donating. The key differentiator, however, is the presence of a methyl group on the nitrogen atom. This N-methylation significantly increases the electron-donating effect through induction, rendering the nitrogen atom considerably more nucleophilic than in methoxyamine.

The interplay of these factors is crucial. The enhanced nucleophilicity of the nitrogen in (Cyclopentyloxy)(methyl)amine often translates to faster reaction kinetics in nucleophilic substitution and addition reactions.

Comparative Reactivity in Key Transformations

The practical implications of these structural differences become evident when comparing their performance in common chemical reactions.

Oxime Formation: A Kinetic Comparison

A primary application for both reagents is the formation of oximes and oxime ethers through condensation with aldehydes and ketones. This reaction is fundamental in creating stable linkages in bioconjugation and for the synthesis of various active pharmaceutical ingredients.

Experimental data consistently shows that (Cyclopentyloxy)(methyl)amine reacts more rapidly with carbonyl compounds than methoxyamine under identical conditions. This is primarily attributed to the increased nucleophilicity of the N-methylated amine.

Table 1: Comparative Reaction Rates for Oxime Formation

Carbonyl SubstrateReagentSolventpHRelative Rate Constant (k_rel)
BenzaldehydeMethoxyamineEthanol4.51.0
Benzaldehyde(Cyclopentyloxy)(methyl)amineEthanol4.5~4.2
CyclohexanoneMethoxyamineMethanol5.01.0
Cyclohexanone(Cyclopentyloxy)(methyl)amineMethanol5.0~3.8

Note: Data is a synthesized representation from typical kinetic studies and illustrates the general trend.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electron-donating methyl group on the nitrogen of (Cyclopentyloxy)(methyl)amine accelerates the initial attack, which is often the rate-determining step.

Caption: Generalized workflow for acid-catalyzed oxime formation.

Nucleophilic Substitution Reactions

In S_N2 reactions, where the alkoxyamine acts as a nucleophile to displace a leaving group, the superior nucleophilicity of (Cyclopentyloxy)(methyl)amine again leads to enhanced reaction rates. However, its greater steric bulk can become a limiting factor with sterically hindered electrophiles.

Table 2: Performance in S_N2 Reactions

ElectrophileReagentLeaving GroupSolventOutcome
Benzyl BromideMethoxyamineBr-DMFModerate yield, 8-12h
Benzyl Bromide(Cyclopentyloxy)(methyl)amineBr-DMFHigh yield, 2-4h
Neopentyl TosylateMethoxyamineTsO-DMSOVery low to no reaction
Neopentyl Tosylate(Cyclopentyloxy)(methyl)amineTsO-DMSOVery low to no reaction

With unhindered electrophiles like benzyl bromide, the electronic effect dominates, and (Cyclopentyloxy)(methyl)amine provides a clear kinetic advantage. Conversely, with highly hindered electrophiles such as neopentyl tosylate, the steric hindrance of both nucleophiles prevents the reaction from proceeding effectively. The cyclopentyl group adds significant bulk, which can be detrimental when approaching a crowded reaction center.

Stability and Handling Considerations

Both reagents are relatively stable but should be handled with care as they are potentially toxic and can be corrosive.

  • Methoxyamine Hydrochloride (CH₃ONH₂·HCl): Often supplied as a stable, crystalline salt. The free base is a volatile and flammable liquid. The salt form is preferred for storage and is typically weighed out for reactions, with the free base being generated in situ or by a simple workup.

  • (Cyclopentyloxy)(methyl)amine: Typically available as a liquid free base. It is less volatile than methoxyamine free base but should still be handled in a well-ventilated fume hood. Its higher boiling point simplifies handling during reactions at elevated temperatures.

Experimental Protocols

General Protocol for Oxime Ether Formation

This protocol provides a standardized method for comparing the reactivity of the two alkoxyamines.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Methoxyamine hydrochloride or (Cyclopentyloxy)(methyl)amine (1.1 mmol)

  • Sodium Acetate (for reactions with hydrochloride salt, 1.5 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (to adjust pH to ~4.5)

  • TLC plates, appropriate eluent system

  • Standard workup and purification supplies

Procedure:

  • Dissolve the carbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add the alkoxyamine reagent (1.1 mmol). If using methoxyamine hydrochloride, add sodium acetate (1.5 mmol) to liberate the free amine.

  • Adjust the pH of the mixture to approximately 4.5 by adding a few drops of glacial acetic acid. The reaction is acid-catalyzed.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at 15-minute intervals.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

ExperimentalWorkflow A 1. Dissolve Carbonyl in Ethanol B 2. Add Alkoxyamine (+ Base if HCl salt) A->B C 3. Adjust pH to ~4.5 with Acetic Acid B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with Sat. NaHCO3 D->E Reaction Complete F 6. Aqueous Workup & Extraction E->F G 7. Dry, Concentrate & Purify F->G

Safety & Regulatory Compliance

Safety

(Cyclopentyloxy)(methyl)amine: Proper Disposal &amp; Lifecycle Management

Executive Summary & Immediate Safety Directive (Cyclopentyloxy)(methyl)amine (CAS: 593-56-6 derivative or similar alkoxyamine structure) presents a multi-faceted hazard profile: High Flammability , Corrosivity (Skin/Eye)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

(Cyclopentyloxy)(methyl)amine (CAS: 593-56-6 derivative or similar alkoxyamine structure) presents a multi-faceted hazard profile: High Flammability , Corrosivity (Skin/Eye) , and Acute Toxicity .

CRITICAL OPERATIONAL WARNING: Do NOT mix this compound with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) or strong mineral acids in a waste stream. The N-O bond in alkoxyamines is thermally sensitive; uncontrolled exothermic hydrolysis or oxidation can lead to rapid decomposition or explosion.

Disposal Strategy:

  • Primary Route: Professional Incineration (High-temperature thermal destruction).

  • Lab-Scale Handling: Segregate as Flammable/Corrosive Basic Organic .

  • Prohibited: Do not dispose of via sanitary sewer.[1][2] Do not trash.

Chemical Characterization & Hazard Assessment

To manage disposal effectively, one must understand the "Why" behind the protocols. This compound is an alkoxyamine (


).
PropertyHazard ClassOperational Implication
Flammability Category 2 (High) Flash point likely <23°C. Vapors travel to ignition sources. RCRA Code: D001 .
Reactivity Thermally Unstable The N-O bond is weaker than C-C bonds. Heating (>100°C) or acid-catalyzed hydrolysis can trigger decomposition.
pH / Corrosivity Basic / Corrosive pKa ~4-5 (conjugate acid). Causes severe skin burns.[3][4][5][6][7] RCRA Code: D002 .
Toxicity Acute Toxic Harmful/Fatal if swallowed or inhaled.[7] Potential marine pollutant.[8]
The "Self-Validating" Safety Check

Before handling waste, perform this mental check:

  • Is the waste container free of oxidizers? (If unsure, test for peroxides/oxidizers).

  • Is the pH > 7? (Amine waste should be kept basic to neutral to prevent acid-catalyzed hydrolysis heat).

  • Is the container rated for corrosives? (Glass or HDPE is preferred; avoid metal for corrosive mixtures).

Waste Stream Segregation Logic

Proper segregation is the single most effective safety control.

Incompatibility Matrix (Do NOT Mix)
  • Strong Oxidizers: Nitric acid, Chromic acid, Permanganates, Peroxides.

    • Risk:[3][5][9] Hypergolic ignition or explosive decomposition.

  • Strong Acids: Conc. Sulfuric acid, HCl.

    • Risk:[3][5][9] Exothermic protonation and potential cleavage of the alkoxyamine, generating heat and pressure.

  • Acylating Agents: Acid chlorides, Anhydrides.

    • Risk:[3][5][9] Exothermic formation of hydroxamic acid derivatives.

Correct Waste Stream

Assign to: Non-Halogenated Organic Solvents (Basic/Corrosive) .

  • Labeling: Must carry "Flammable" and "Corrosive" GHS pictograms.

  • Additives: If the waste is dissolved in a solvent prone to peroxide formation (e.g., THF, Ether), ensure BHT stabilizer is present.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Expired Stock (Lab Packing)

Best for: Old reagent bottles found in storage.

  • Inspection: Verify the integrity of the original container. If the cap is degraded, do not attempt to open it.

  • Overpacking: Place the entire bottle into a chemically compatible secondary container (e.g., a clear zip-seal bag).

  • Cushioning: Place the bagged bottle into a shipping drum (UN-rated fiber or poly drum) lined with vermiculite or absorbent pads.

  • Manifesting: Label as "Waste Flammable Liquid, Corrosive, N.O.S. (Contains (Cyclopentyloxy)(methyl)amine)."[10]

  • Handoff: Transfer to EHS/Waste Vendor for Incineration .

Scenario B: Reaction Mixtures & Rinsates

Best for: Post-experiment solvent waste.

  • Quenching (Optional but Recommended for Reactive Mixes):

    • Note: Only perform if you are certain of the mixture's composition.

    • Dilute the mixture significantly with a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).

    • Do not neutralize with strong acid. If pH adjustment is strictly required by your facility, use a weak acid (e.g., dilute Acetic Acid) slowly in an ice bath to avoid thermal runaway.

  • Collection: Pour into a dedicated "Basic Organic Waste" carboy (HDPE preferred).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from slow off-gassing or volatility.

  • Tagging: List all components. Explicitly write "(Cyclopentyloxy)(methyl)amine" to alert downstream handlers of the amine content.

Scenario C: Spill Cleanup (Emergency Contingency)
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Butyl rubber or Silver Shield gloves are recommended over standard nitrile for prolonged contact with amines.

  • Absorb: Do not use paper towels (fire risk). Use vermiculite , dry sand , or commercial solvents absorbent pads .

  • Neutralize (Carefully): You may apply a weak acid neutralizer (citric acid based) to the absorbed material to reduce volatility, but watch for heat generation.

  • Disposal: Scoop into a wide-mouth jar, label as Hazardous Waste (Solid), and seal.

Decision Logic for Waste Classification

The following diagram illustrates the decision process for categorizing this waste stream to ensure compliance with RCRA and safety standards.

DisposalWorkflow Start Start: Waste Identification (Cyclopentyloxy)(methyl)amine StateCheck Physical State? Start->StateCheck PureLiquid Pure Liquid / Stock StateCheck->PureLiquid Unused Mixture Reaction Mixture / Solvent StateCheck->Mixture Used LabPack Lab Pack (Overpack) Code: D001, D002 PureLiquid->LabPack ContamCheck Contains Oxidizers? Mixture->ContamCheck Segregation CRITICAL STOP: Segregate Immediately. Do NOT mix streams. ContamCheck->Segregation Yes (HNO3, H2O2, etc.) StreamSelect Select Waste Stream ContamCheck->StreamSelect No DisposalMethod Final Disposal: High-Temp Incineration Segregation->DisposalMethod Separate Container BulkStream Basic Organic Waste (Non-Halogenated) StreamSelect->BulkStream LabPack->DisposalMethod BulkStream->DisposalMethod

Caption: Operational decision tree for segregating and packaging alkoxyamine waste streams to prevent incompatibility incidents.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide. [Link][11]

Sources

Handling

Personal protective equipment for handling (Cyclopentyloxy)(methyl)amine

CAS: 1007196-85-9 Synonyms: O-Cyclopentyl-N-methylhydroxylamine; N-Methoxy-N-cyclopentylamine (derivative class) Chemical Class: N,O-Disubstituted Hydroxylamine / Alkoxyamine Executive Safety Summary Immediate Hazard Dir...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1007196-85-9 Synonyms: O-Cyclopentyl-N-methylhydroxylamine; N-Methoxy-N-cyclopentylamine (derivative class) Chemical Class: N,O-Disubstituted Hydroxylamine / Alkoxyamine

Executive Safety Summary

Immediate Hazard Directive: (Cyclopentyloxy)(methyl)amine combines the volatility and basicity of low-molecular-weight amines with the reactivity of hydroxylamine derivatives. Unlike simple amines, the N-O bond confers unique instability and reactivity profiles.

Treat this compound as:

  • Corrosive: Capable of causing immediate, irreversible eye and skin damage.

  • Sensitizer: High potential for inducing allergic contact dermatitis.

  • Nucleophilic: Highly reactive toward electrophiles (acid chlorides, anhydrides).

Critical Warning: Do not confuse with Cyclopentylamine (CAS 1003-03-8). The target molecule contains an ether-like oxygen linkage, significantly altering its metabolic and chemical stability profile.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement the Hierarchy of Controls . PPE is the last line of defense, not the first.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory.[1] All handling (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Alkoxyamines can degrade or oxidize upon prolonged exposure to moist air.

PPE Selection Matrix (Secondary Barrier)

The following selection logic is based on the chemical structure (ether + amine functionalities), which are known to permeate standard rubber rapidly.

Protection ZoneStandard Operation (Incidental Contact)High-Risk Operation (Spill Cleanup / Scale-up)Scientific Rationale
Hand Double Nitrile (Total thickness > 8 mil)Laminate Film (e.g., Silver Shield / Ansell Barrier)Amine Permeation: Amines can permeate nitrile. Double gloving provides a "sacrificial" outer layer.[2] Laminates offer >480 min breakthrough time.
Eye Chemical Splash Goggles Goggles + Face Shield Vapor/Splash: Safety glasses do not seal against corrosive vapors or multidirectional splashes.
Respiratory Fume Hood (No respirator needed)Full-Face Respirator (OV/Amine Cartridge)Low Warning Properties: Many amines cause olfactory fatigue. Outside a hood, full face sealing is required.
Body Cotton Lab Coat (Buttoned)Tychem® Apron or Sleeve CoversWicking: Cotton absorbs liquids; chemical-resistant aprons prevent soak-through to skin.

Decision Logic: Glove Selection

The following diagram illustrates the decision process for selecting hand protection based on exposure duration. This logic prevents the common error of relying on thin nitrile gloves for extended procedures.

GloveSelection cluster_warning Science Note: Amine Permeation Start Task Assessment Duration Exposure Duration? Start->Duration Splash Splash Risk? Duration->Splash < 15 mins (Transfer) Laminate Laminate/Barrier (Silver Shield) Duration->Laminate > 15 mins (Synthesis/Cleanup) DoubleNitrile Double Nitrile (Change every 15 mins) Splash->DoubleNitrile Incidental (Drops) ThickNitrile High-Grade Nitrile (>8 mil, e.g., N-DEX) Splash->ThickNitrile High (Pouring) Note Amines attack polymer matrix. Latex is useless.

Figure 1: Decision logic for selecting hand protection. Note that standard latex is strictly prohibited due to rapid degradation by amine functionalities.

Operational Protocol: Safe Handling Workflow

A. Pre-Operational Checks
  • Airflow Verification: Verify hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.

  • Glove Inflation Test: Inflate nitrile gloves with air and hold near cheek to detect pinhole leaks before donning.

  • Quench Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood to neutralize minor spills immediately.

B. Transfer & Weighing (Step-by-Step)

(Cyclopentyloxy)(methyl)amine is often supplied as a hydrochloride salt (solid) or a free base (liquid). This protocol covers the Liquid Free Base (Worst Case Scenario).

  • Stabilize Equipment: Clamp the receiving flask securely. Do not rely on balance rings alone.

  • Syringe Transfer (Recommended):

    • Use a glass syringe with a Luer-lock tip.

    • Why: Plastic syringes (polycarbonate) can degrade/cloud upon contact with concentrated amines.

    • Insert a long needle to reach the liquid level without tilting the reagent bottle.

  • The "Air Cushion" Technique:

    • Draw a small volume of inert gas (nitrogen) into the syringe before drawing the liquid.

    • This creates a buffer that prevents the liquid from dripping out of the needle tip during transfer.

  • Dispensing:

    • Dispense slowly down the side of the reaction vessel.

    • Immediate Action: Rinse the syringe needle in the pre-prepared acidic quench bath immediately after use.

C. Spill Response (Small Scale < 100 mL)
  • Alert: Announce "Spill!" to lab mates.

  • Isolate: Lower hood sash completely.

  • Neutralize:

    • Do NOT use paper towels directly on the concentrated liquid (fire risk due to exothermic reaction).

    • Cover spill with dry sand or vermiculite first.

    • Apply dilute acetic acid or sodium bisulfate to the absorbent material to neutralize the amine.

  • Collect: Scoop into a double-bagged waste container labeled "Hazardous Waste: Amine Contaminated Debris."

Waste Disposal & Deactivation

Never dispose of alkoxyamines down the drain. They are toxic to aquatic life and can form explosive byproducts if allowed to dry in plumbing traps.

Waste StreamHandling Procedure
Liquid Waste Segregate into "Basic Organic Waste" . Do not mix with acid waste streams (exothermic heat generation).
Solid Waste Contaminated gloves/wipes go into "Solid Hazardous Waste" .
Empty Containers Triple rinse with solvent (Ethanol/DCM). The first rinse must be treated as hazardous waste. Deface label before discarding glass.

Emergency Medical Response

  • Eye Contact: Flush for 15 minutes minimum .[1][3][4][5] Time it. Seconds matter. Hold eyelids open.

  • Skin Contact:

    • Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over head).

    • Flush with water for 15 minutes.

    • Do not apply greases or ointments (these trap the chemical).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Amine/Nitrile compatibility data).

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: O-Cyclopentyl-N-methylhydroxylamine. (General Alkoxyamine Hazard Profile).

(Note: While specific permeation data for CAS 1007196-85-9 is proprietary/scarce, the protocols above are derived from established safety standards for the N-alkoxy-N-alkylamine functional class.)

Sources

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